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1-Amino-4,5,8-trihydroxyanthraquinone Documentation Hub

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  • Product: 1-Amino-4,5,8-trihydroxyanthraquinone
  • CAS: 6374-78-3

Core Science & Biosynthesis

Foundational

thermodynamic properties of 1-Amino-4,5,8-trihydroxyanthraquinone

An In-depth Technical Guide to the Thermodynamic Properties of 1-Amino-4,5,8-trihydroxyanthraquinone Authored by a Senior Application Scientist This guide provides a comprehensive overview of the essential . Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of 1-Amino-4,5,8-trihydroxyanthraquinone

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential . Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind why these properties are critical for development and outlines the rigorous experimental and computational methodologies required for their determination. While direct experimental data for this specific molecule is not extensively available in public literature, this guide establishes a framework for its characterization by drawing upon established principles and data from analogous anthraquinone structures.

Introduction: The Significance of 1-Amino-4,5,8-trihydroxyanthraquinone

1-Amino-4,5,8-trihydroxyanthraquinone belongs to the anthraquinone class of compounds, a scaffold renowned for its vibrant colors and diverse biological activities. Anthraquinone derivatives are widely used as dyes and pigments.[1][2] More critically for the pharmaceutical industry, the anthraquinone core is a key pharmacophore found in numerous natural products and synthetic molecules with potent pharmacological activities, including anticancer and antimicrobial properties.[2][3] The specific substitution pattern of an amino group and three hydroxyl groups on the 1, 4, 5, and 8 positions suggests a molecule with significant potential for intramolecular hydrogen bonding, which profoundly influences its physicochemical and, consequently, its thermodynamic properties.

Understanding the thermodynamics of this molecule is paramount for its potential development. Properties such as solubility, stability, and melting point are not mere data points; they are critical parameters that dictate a compound's journey from a laboratory curiosity to a viable therapeutic agent or functional material. They govern bioavailability, inform purification strategies (like sublimation), and determine the feasibility of formulation and manufacturing processes.

Core Physicochemical & Thermodynamic Parameters

A summary of fundamental properties is essential for any new chemical entity. For 1-Amino-4,5,8-trihydroxyanthraquinone, some properties can be calculated, while others must be determined experimentally.

PropertyValue / ImportanceMethodology
Molecular Formula C₁₄H₉NO₅-
Molecular Weight 271.23 g/mol -
Melting Point (T_fus) Critical for purity assessment and solid-state stability.Differential Scanning Calorimetry (DSC)
Enthalpy of Fusion (ΔH_fus) Energy required for melting; influences solubility and dissolution rates.Differential Scanning Calorimetry (DSC)
Aqueous Solubility A key determinant of bioavailability for oral drug candidates.Shake-flask method, Potentiometric titration
LogP (Octanol/Water) Measures lipophilicity; predicts membrane permeability and absorption.Shake-flask method, HPLC
Enthalpy of Sublimation (ΔH_sub) Relates to solid-state stability and intermolecular forces.Knudsen Effusion Method, Thermogravimetric Analysis (TGA)
Enthalpy of Formation (ΔfH°) Fundamental measure of molecular stability.Combustion Calorimetry, Quantum Chemical Calculations

Solubility and Lipophilicity: Cornerstones of Bioavailability

For any compound intended for pharmaceutical use, solubility and lipophilicity are foundational. Aqueous solubility directly impacts the dissolution rate and concentration gradient available for absorption in the gastrointestinal tract. Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a predictor of the molecule's ability to cross lipidic biological membranes.

Causality and Field Insights:

A delicate balance between hydrophilicity (for aqueous solubility) and lipophilicity (for membrane permeability) is required. The multiple hydroxyl groups and the amino group on 1-Amino-4,5,8-trihydroxyanthraquinone can form hydrogen bonds with water, potentially enhancing solubility. However, the large, rigid polycyclic aromatic core is inherently hydrophobic. The interplay between these features determines the final solubility and LogP value. For related but less substituted compounds like 1-aminoanthraquinone, studies have explored their solubility in various media, including supercritical carbon dioxide, which is relevant for modern purification and formulation techniques.[4]

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the gold-standard method for measuring the partition coefficient.

  • Preparation: Prepare a saturated solution of 1-Amino-4,5,8-trihydroxyanthraquinone in both n-octanol and water. The two solvents must be mutually saturated before the experiment by mixing them vigorously and allowing the phases to separate.

  • Partitioning: Add a known amount of the compound to a flask containing a precise volume of both the water-saturated octanol and the octanol-saturated water.

  • Equilibration: Seal the flask and shake it at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Centrifugation is then used to ensure complete phase separation.

  • Quantification: Carefully sample each phase (aqueous and octanol). Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Thermal Properties: Stability, Purity, and Phase Transitions

The thermal behavior of a compound, including its melting point and the energy required to melt it (enthalpy of fusion), provides invaluable information about its purity, crystal lattice energy, and solid-state stability.

Causality and Field Insights:

A sharp melting point is a primary indicator of high purity. The melting temperature and enthalpy of fusion are directly related to the strength of the intermolecular forces in the crystal lattice. For anthraquinones, strong π-π stacking interactions and, in this case, extensive intermolecular hydrogen bonding are expected to result in a high melting point and a significant enthalpy of fusion. Symmetrical molecules often exhibit higher melting temperatures compared to less symmetrical ones due to more efficient crystal packing.[5]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is the principal technique for measuring melting point and enthalpy of fusion.

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the crystalline 1-Amino-4,5,8-trihydroxyanthraquinone into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: The instrument records the difference in heat flow required to raise the temperature of the sample and the reference. An endothermic peak is observed as the sample melts.

  • Data Analysis:

    • The melting point (T_fus) is typically taken as the onset temperature or the peak temperature of the endotherm.

    • The enthalpy of fusion (ΔH_fus) is calculated by integrating the area under the melting peak. The instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).

Sublimation Thermodynamics: From Vapor Pressure to Intermolecular Forces

The enthalpy of sublimation (ΔH_sub) is the energy required for a substance to transition directly from the solid to the gas phase. It is a direct measure of the intermolecular forces within the crystal. This property is crucial for assessing the physical stability of a solid drug form and is essential for developing purification methods like vacuum sublimation.

Causality and Field Insights:

For polycyclic aromatic compounds like anthraquinones, sublimation is a key thermodynamic process. The vapor pressure of these compounds at a given temperature determines their tendency to sublime. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation. This provides a direct experimental value for the total energy of the intermolecular interactions in the solid state.

Experimental Protocol: Knudsen Effusion Method

This technique measures the mass loss rate of a substance effusing through a small orifice into a vacuum as a function of temperature.

  • Cell Preparation: A sample of 1-Amino-4,5,8-trihydroxyanthraquinone is placed in a Knudsen cell, which is a small container with a precisely machined small orifice in its lid.

  • High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.

  • Mass Loss Measurement: The rate of mass loss due to the effusion of molecules through the orifice is measured over time using a high-precision microbalance.

  • Vapor Pressure Calculation: The vapor pressure (P) inside the cell is calculated from the rate of mass loss using the Knudsen equation.

  • Enthalpy of Sublimation: The experiment is repeated at several different temperatures. The enthalpy of sublimation (ΔH_sub) is then derived from the slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation.[6]

Visualization of Methodologies and Concepts

Diagrams provide a clear visual summary of complex workflows and relationships, enhancing understanding and retention.

Workflow for Thermodynamic Characterization

G cluster_synthesis Synthesis & Purification cluster_thermo Thermodynamic Analysis cluster_data Derived Properties synthesis Synthesis of 1-Amino-4,5,8-trihydroxyanthraquinone purification Crystallization & Purity Analysis (HPLC, NMR) synthesis->purification dsc DSC Analysis purification->dsc knudsen Knudsen Effusion purification->knudsen solubility Solubility & LogP purification->solubility mp Melting Point (T_fus) dsc->mp h_fus Enthalpy of Fusion (ΔH_fus) dsc->h_fus h_sub Enthalpy of Sublimation (ΔH_sub) knudsen->h_sub logp LogP & Aq. Solubility solubility->logp

Caption: Experimental workflow for the thermodynamic characterization of a new chemical entity.

Relationship Between Thermodynamic States

G Solid Solid State Liquid Liquid State Solid->Liquid ΔH_fusion Gas Gas State Solid->Gas ΔH_sublimation Liquid->Solid -ΔH_crystallization Liquid->Gas ΔH_vaporization Gas->Solid -ΔH_deposition Gas->Liquid -ΔH_condensation

Caption: Enthalpy changes associated with phase transitions.

Conclusion and Future Outlook

The are fundamental to unlocking its potential in materials science or pharmacology. This guide provides the conceptual framework and practical, self-validating protocols necessary for a thorough investigation. By employing techniques such as Differential Scanning Calorimetry and Knudsen Effusion, researchers can elucidate the energetic landscape of this molecule. This data is not merely academic; it is the essential blueprint required for rational drug design, formulation development, and process chemistry. The path forward involves the careful execution of these established methods to generate the specific data needed to advance 1-Amino-4,5,8-trihydroxyanthraquinone from a compound of interest to a fully characterized entity with predictable behavior and potential for real-world application.

References

  • Vertex AI Search Result[7] : This result, while not directly on the topic compound, outlines the synthesis and characterization of related aminoanthraquinone derivatives, providing context for the chemical class.

  • Sigma-Aldrich Product Page for 1-Aminoanthraquinone: Provides basic physicochemical properties for a closely related compound, 1-Aminoanthraquinone, including its melting point and a note on its ability to increase solubility in supercritical CO₂.
  • The Merck Index Online: Provides properties for 1-Aminoanthraquinone, such as solubility in various organic solvents, which is useful for comparative analysis. URL: (Accessed through institutional subscription, general reference to Merck Index)
  • Solubility of 1-aminoanthraquinone and 1-nitroanthraquinone in supercritical carbon dioxide: A research article detailing the experimental measurement of solubility for related compounds, illustr

  • Cheméo Chemical Properties: A database providing various physical and thermodynamic properties for chemical compounds, useful for finding data on analogues like 1-Nitroanthraquinone.

  • Enthalpies Of Sublimation Research Articles: A collection of articles that describe methodologies like thermogravimetry and DSC for determining thermodynamic properties, including enthalpies of sublim

  • A Green and Scalable Synthesis of 1-Amino Anthraquinone: This paper describes a synthesis protocol for 1-aminoanthraquinone, highlighting its importance as an intermedi

  • Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method: A key reference paper detailing the Knudsen effusion method for determining sublimation enthalpies of related polycyclic arom

  • Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method: Highlights the industrial importance of aminoanthraquinones as dye precursors.

  • Chiral amino acid–based anthraquinones: Discusses the synthesis and anticancer properties of various anthraquinone derivatives, establishing the pharmacological relevance of the scaffold.

  • PubChem Database: A comprehensive resource for chemical information, including calcul

  • Thermochemical and structural properties of anthraquinones: A research article detailing experimental and computational studies on the thermochemistry of anthraquinone isomers, including enthalpy of form

  • PubChem CID 83633: An entry for a related compound, 1-Amino-4,8-dihydroxy-5-(methylamino)anthraquinone, providing computed properties.

  • Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides: Describes the use of DSC and TGA for thermal analysis of anthraquinone-based m

  • GSRS Database: Provides basic chemical information for rel

  • PubChem CID 8323: Entry for 1-Amino-4-hydroxyanthraquinone, listing properties like heat of sublim

  • Novel anthraquinone amino derivatives as anticancer agents: A study on the potential of anthraquinone derivatives as anticancer agents, reinforcing the scaffold's importance in drug discovery.

Sources

Exploratory

photophysical properties of 1-Amino-4,5,8-trihydroxyanthraquinone dyes

A Technical Compendium for Spectroscopic & Pharmaceutical Applications Executive Summary 1-Amino-4,5,8-trihydroxyanthraquinone (CAS: 6374-78-3) represents a critical chromophore in the anthraquinone family, bridging the...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Compendium for Spectroscopic & Pharmaceutical Applications

Executive Summary

1-Amino-4,5,8-trihydroxyanthraquinone (CAS: 6374-78-3) represents a critical chromophore in the anthraquinone family, bridging the gap between industrial disperse dyes and anthracycline-based chemotherapeutics (e.g., doxorubicin). Its molecular architecture is defined by a rigid planar core decorated with strong electron-donating auxochromes (-NH₂, -OH) at the


-positions (1, 4, 5, 8).

This specific substitution pattern imparts unique photophysical behaviors:

  • Dual-Mode Stabilization: Simultaneous Intramolecular Hydrogen Bonding (IMHB) and Intramolecular Charge Transfer (ICT).

  • Excited State Dynamics: Dominance of Excited State Intramolecular Proton Transfer (ESIPT), leading to ultrafast internal conversion and large Stokes shifts.

  • Bio-Active Intercalation: High affinity for DNA duplexes, making it a potent candidate for fluorescence-based sensing and photodynamic therapy (PDT).

This guide provides a rigorous analysis of its electronic structure, spectral properties, and experimental protocols for characterization.

Molecular Architecture & Electronic Structure

The photophysics of 1-Amino-4,5,8-trihydroxyanthraquinone cannot be understood without dissecting its ground-state electronic distribution.

The Push-Pull System

The molecule features an asymmetric "push-pull" electronic system. The central anthraquinone core acts as the electron acceptor (A), while the substituents act as donors (D).

  • Strong Donor: The amino group (-NH₂) at C1 is a stronger electron donor than the hydroxyl groups.

  • Secondary Donors: Hydroxyl groups (-OH) at C4, C5, and C8.

  • Acceptors: The carbonyl oxygens (C=O) at C9 and C10.

This asymmetry creates a permanent dipole moment and facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation, resulting in significant solvatochromism.

Intramolecular Hydrogen Bonding (IMHB) Network

The placement of donors at the


-positions (1, 4, 5, 8) allows for the formation of up to four six-membered chelate rings involving the carbonyl oxygens.
  • NH···O=C: The amino protons form hydrogen bonds with the C9 carbonyl.

  • OH···O=C: The hydroxyl protons at C4, C5, and C8 form hydrogen bonds with C9 and C10 carbonyls.

Impact on Photophysics: These H-bonds rigidify the molecule, reducing non-radiative decay via bond rotation, but opening the pathway for ESIPT (see Section 3.2).

Photophysical Characterization

Absorption Profile

The compound exhibits a broad, intense absorption band in the visible region, typically between 550 nm and 620 nm , depending on the solvent.

  • Transition Type: Primarily

    
     with significant Charge Transfer (CT) character.
    
  • Molar Extinction Coefficient (

    
    ):  High, typically 
    
    
    
    , attributed to the allowed nature of the CT transition.
  • Solvent Effect: A bathochromic (red) shift is observed in polar protic solvents due to the stabilization of the polar excited ICT state.

Excited State Dynamics: The ESIPT Mechanism

The defining feature of


-substituted anthraquinones is Excited State Intramolecular Proton Transfer (ESIPT) .
  • Excitation (

    
    ):  Upon absorption of a photon, the acidity of the donor (-OH/-NH₂) and the basicity of the acceptor (C=O) increase significantly.
    
  • Proton Transfer (

    
    ):  A proton transfers across the H-bond, converting the Enol form to a Keto tautomer in the excited state. This process is sub-picosecond (ultrafast).
    
  • Emission (

    
    ):  Fluorescence occurs from the excited Keto species. Because the Keto ground state is destabilized relative to the Enol ground state, the emission is highly red-shifted (Large Stokes Shift).
    
  • Back-Transfer (

    
    ):  The ground state Keto form rapidly reverts to the stable Enol form.[1]
    

Note: In many anthraquinones, the


 transition is dominated by radiationless decay, leading to low fluorescence quantum yields (

) in solution. However, binding to DNA can restrict this proton transfer or shield the fluorophore, "turning on" the fluorescence.

ESIPT_Mechanism Enol_GS Enol (Ground State) Stable Enol_ES Enol* (Excited) Frank-Condon State Enol_GS->Enol_ES Absorption (hν) Keto_ES Keto* (Excited) Proton Transferred Enol_ES->Keto_ES ESIPT (Ultrafast) Keto_GS Keto (Ground State) Unstable Keto_ES->Keto_GS Fluorescence (hν') Large Stokes Shift Keto_ES->Keto_GS Thermal Decay Keto_GS->Enol_GS Back Proton Transfer

Figure 1: Four-level energy cycle describing the ESIPT process in 1-Amino-4,5,8-trihydroxyanthraquinone.

Experimental Protocols

To accurately characterize this compound, researchers must control for aggregation and inner-filter effects.

Protocol 4.1: Determination of Fluorescence Quantum Yield ( )

Objective: Measure the efficiency of photon emission relative to a standard.

Reagents:

  • Analyte: 1-Amino-4,5,8-trihydroxyanthraquinone (

    
     M in Ethanol).
    
  • Reference Standard: Rhodamine 101 or Cresyl Violet (choose based on spectral overlap).

  • Solvent: Spectroscopic grade Ethanol.

Step-by-Step Workflow:

  • Absorbance Matching: Prepare solutions of the analyte and reference such that their absorbance at the excitation wavelength (

    
    ) is identical and below 0.1 OD (to prevent inner-filter effects).
    
  • Excitation: Set

    
     to the isosbestic point or the absorption maximum of the analyte.
    
  • Emission Scan: Record emission spectra from

    
     nm to 800 nm.
    
  • Integration: Calculate the integrated area under the emission curve (

    
    ).
    
  • Calculation: Use the comparative formula:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).
Protocol 4.2: DNA Binding Affinity Assay

Objective: Quantify the binding constant (


) to Calf Thymus DNA (ct-DNA), relevant for drug development.

Workflow:

  • Titration: Maintain a constant concentration of dye (

    
    ) in Tris-HCl buffer (pH 7.4).
    
  • Addition: Incrementally add ct-DNA solution (

    
    ).
    
  • Observation: Monitor the decrease in absorbance (hypochromism) and any redshift (bathochromism).

  • Analysis: Plot

    
     vs 
    
    
    
    to determine
    
    
    using the Benesi-Hildebrand equation.

Experimental_Workflow Start Start: Characterization Solvent_Prep 1. Solvent Selection (Non-polar vs Polar Protic) Start->Solvent_Prep Abs_Scan 2. UV-Vis Absorption Scan (Determine λ_max & ε) Solvent_Prep->Abs_Scan Conc_Check Check OD < 0.1? Abs_Scan->Conc_Check Dilute Dilute Sample Conc_Check->Dilute No Fluoro_Scan 3. Fluorescence Emission Scan (Excitation @ λ_max) Conc_Check->Fluoro_Scan Yes Dilute->Abs_Scan Data_Analysis 4. Data Analysis (Stokes Shift, QY Calculation) Fluoro_Scan->Data_Analysis

Figure 2: Logical workflow for spectroscopic characterization ensuring valid quantitative data.

Applications in Drug Development

DNA Intercalation & Chemotherapy

Like its analog Doxorubicin, 1-Amino-4,5,8-trihydroxyanthraquinone functions as a DNA intercalator.[2] The planar aromatic rings slide between DNA base pairs, stabilized by


 stacking.
  • Mechanism: Intercalation inhibits topoisomerase II, preventing DNA replication in cancer cells.

  • Spectral Signature: Upon binding, the fluorescence intensity often increases ("Turn-On" response) because the hydrophobic DNA pocket protects the fluorophore from solvent-mediated quenching and restricts the vibrational modes that lead to non-radiative decay.

Photodynamic Therapy (PDT) Potential

Anthraquinones are known photosensitizers.[3] Upon irradiation, the long-lived triplet state (formed via Intersystem Crossing, ISC) can transfer energy to molecular oxygen (


) to generate singlet oxygen (

), a cytotoxic species.
  • Requirement: High triplet quantum yield (

    
    ).
    
  • Optimization: The heavy atom effect (e.g., halogenation) or specific substitution patterns can enhance ISC, making this scaffold a candidate for PDT agents.

References

  • BenchChem. (2025). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2019). Excited state intramolecular proton transfer in hydroxyanthraquinones: Toward predicting fading of organic red colorants in art. Retrieved from

  • ResearchGate. (2017). Combined TDDFT and AIM Insights into Photoinduced Excited State Intramolecular Proton Transfer (ESIPT) Mechanism. Retrieved from

  • PubChem. (2025).[4][5][6][7] 1-Amino-4,5,8-trihydroxyanthraquinone Compound Summary. Retrieved from

  • Mondal, P., et al. (2015).[8] 1-Amino-4-hydroxy-9,10-anthraquinone – An analogue of anthracycline anticancer drugs, interacts with DNA. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Spectrophotometric Determination of 1-Amino-4,5,8-trihydroxyanthraquinone

Abstract This technical guide provides a detailed methodology for the quantitative determination of 1-Amino-4,5,8-trihydroxyanthraquinone, a compound of interest in drug development and chemical research. The protocol he...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed methodology for the quantitative determination of 1-Amino-4,5,8-trihydroxyanthraquinone, a compound of interest in drug development and chemical research. The protocol herein is founded on the principles of UV-Visible spectrophotometry, a robust, accessible, and cost-effective analytical technique. Recognizing the critical need for methodological rigor, this document elucidates the rationale behind experimental choices and integrates a comprehensive validation framework based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability. This guide is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for the quantification of this specific anthraquinone derivative.

Introduction and Scientific Principles

1-Amino-4,5,8-trihydroxyanthraquinone belongs to the anthraquinone class of aromatic compounds, which are characterized by a 9,10-dioxoanthracene core. The extensive conjugation of this core structure, coupled with the presence of auxochromic amino (-NH₂) and hydroxyl (-OH) groups, results in strong absorption of light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. This absorption is due to π → π* and n → π* electronic transitions. The intensity of this absorption, as dictated by the Beer-Lambert Law, is directly proportional to the concentration of the analyte in a solution, providing a basis for quantitative analysis.

The selection of an appropriate solvent is paramount for successful spectrophotometric analysis. The solvent must not only fully solubilize the analyte but also be transparent in the wavelength range of interest to avoid interference. Given that many anthraquinone derivatives exhibit poor solubility in water, organic solvents or aqueous-organic mixtures are often employed. For 1-Amino-4,5,8-trihydroxyanthraquinone, solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) are suitable candidates. The specific solvent can influence the wavelength of maximum absorbance (λmax) due to solvatochromic effects; therefore, the experimental determination of λmax in the chosen solvent is a critical first step.

Experimental Protocols

This section details the necessary steps for the preparation of solutions and the spectrophotometric measurement of 1-Amino-4,5,8-trihydroxyanthraquinone.

Materials and Instrumentation
  • Analyte: 1-Amino-4,5,8-trihydroxyanthraquinone (analytical standard grade)

  • Solvent: Dimethyl sulfoxide (DMSO), spectrophotometric grade

  • Instrumentation: A calibrated UV-Visible spectrophotometer with a matched pair of 1 cm quartz cuvettes.

  • Volumetric glassware: Class A volumetric flasks and pipettes.

  • Analytical balance: Capable of weighing to ± 0.01 mg.

Workflow for Spectrophotometric Analysis

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification A Weighing of Analyte B Dissolution in DMSO A->B C Serial Dilutions for Standards B->C D Determination of λmax C->D Transfer to Spectrophotometer E Generation of Calibration Curve D->E F Measurement of Sample Absorbance E->F G Calculation of Concentration F->G Data Processing

Figure 1: General workflow for the spectrophotometric determination of 1-Amino-4,5,8-trihydroxyanthraquinone.

Protocol for Determination of Wavelength of Maximum Absorbance (λmax)

The causality for this initial step lies in the fact that the λmax is a characteristic of the analyte in a specific solvent and is the wavelength at which the analysis will have the highest sensitivity and adherence to the Beer-Lambert Law.

  • Preparation of a Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the 1-Amino-4,5,8-trihydroxyanthraquinone standard and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of DMSO and then dilute to the mark with the same solvent.

  • Preparation of a Working Solution (e.g., 10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with DMSO.

  • Spectrophotometric Scan:

    • Fill a quartz cuvette with DMSO to serve as the blank.

    • Fill a second quartz cuvette with the 10 µg/mL working solution.

    • Place the blank and sample cuvettes in the spectrophotometer.

    • Perform a baseline correction with the blank.

    • Scan the absorbance of the working solution over a wavelength range of 200-800 nm.

  • Identification of λmax: Identify the wavelength at which the maximum absorbance is observed. This wavelength will be used for all subsequent measurements. Based on the spectra of structurally similar compounds, the λmax is anticipated to be in the visible region, potentially around 480-580 nm. For a related compound, 1-aminoanthraquinone, the absorption maximum in DMSO is at 485 nm.

Protocol for Generation of a Calibration Curve

A calibration curve is essential for establishing the linear relationship between absorbance and concentration, which is the foundation of quantitative analysis.

  • Preparation of Standard Solutions: From the 100 µg/mL stock solution, prepare a series of at least five standard solutions of decreasing concentrations (e.g., 2, 4, 6, 8, and 10 µg/mL) by serial dilution with DMSO in volumetric flasks.

  • Absorbance Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use DMSO as the blank to zero the instrument.

    • Measure the absorbance of each standard solution in triplicate.

  • Data Analysis:

    • Plot a graph of the average absorbance versus the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥ 0.999 is desirable.

Protocol for the Analysis of an Unknown Sample
  • Sample Preparation: Prepare a solution of the sample containing 1-Amino-4,5,8-trihydroxyanthraquinone in DMSO, ensuring the final concentration falls within the range of the calibration curve. This may involve dilution.

  • Absorbance Measurement: Measure the absorbance of the sample solution in triplicate at the λmax.

  • Concentration Calculation: Using the equation of the calibration curve, calculate the concentration of 1-Amino-4,5,8-trihydroxyanthraquinone in the sample solution.

Method Validation

To ensure the trustworthiness and reliability of this analytical method, it must be validated according to the ICH Q2(R1) guidelines.[1] The following parameters should be assessed:

Validation Parameters and Experimental Design
Parameter Objective Experimental Approach Acceptance Criteria
Linearity To demonstrate a proportional relationship between absorbance and concentration.Analyze a minimum of five concentrations across the desired range.Coefficient of determination (R²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value.Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).Percent recovery should be within 98-102%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2%.
Specificity To ensure that the signal measured is solely from the analyte of interest.Analyze a placebo or blank matrix to confirm no interference at the λmax. If applicable, analyze samples containing potential impurities or degradation products.No significant absorbance from the placebo at the λmax.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).To be determined experimentally.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Based on the standard deviation of the response and the slope of thecalibration curve (LOQ = 10 * σ/S).To be determined experimentally; precision and accuracy should be acceptable.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.Introduce small variations in the method, such as a slight change in the λmax (± 2 nm) or the use of a different batch of solvent.The results should not be significantly affected by these variations.
Data Presentation for Validation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Visualization of Key Relationships

Beer-Lambert Law Relationship

G cluster_params Intrinsic Properties A Absorbance (A) C Concentration (c) C->A Directly Proportional E Molar Absorptivity (ε) E->A Influences L Path Length (l) L->A Influences

Figure 2: The relationship between absorbance and concentration as described by the Beer-Lambert Law (A = εcl).

Concluding Remarks

This application note provides a comprehensive and scientifically sound framework for the spectrophotometric determination of 1-Amino-4,5,8-trihydroxyanthraquinone. By following the detailed protocols for both the analysis and the method validation, researchers can ensure the generation of accurate, precise, and reliable data. The emphasis on understanding the causality behind experimental choices and the adherence to international validation standards underpins the trustworthiness of this method for applications in research and drug development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 1-Amino-4,5,8-trihydroxyanthraquinone in Pharmaceutical Research

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold The anthraquinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The anthraquinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Among these, 1-Amino-4,5,8-trihydroxyanthraquinone stands out as a promising, yet underexplored, starting material for the development of novel therapeutic agents. Its unique arrangement of a primary amino group and multiple hydroxyl groups offers a rich platform for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The strategic derivatization of this scaffold is a key step in transforming a promising lead compound into a viable drug candidate.

This guide provides a comprehensive overview of the derivatization of 1-Amino-4,5,8-trihydroxyanthraquinone, offering detailed protocols for the selective modification of its functional groups. We will delve into the rationale behind these derivatization strategies, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) to guide the design of new analogs with enhanced therapeutic potential.

Understanding the Reactivity of the 1-Amino-4,5,8-trihydroxyanthraquinone Core

The key to the successful derivatization of 1-Amino-4,5,8-trihydroxyanthraquinone lies in understanding the relative reactivity of its functional groups. The molecule possesses a primary aromatic amine and three hydroxyl groups at positions 4, 5, and 8.

  • Amino Group (C1-NH₂): The amino group is a primary nucleophile and can be readily acylated or alkylated. Its reactivity is influenced by the electron-withdrawing nature of the anthraquinone core.

  • Hydroxyl Groups (C4-OH, C5-OH, C8-OH): The acidity and nucleophilicity of the hydroxyl groups are influenced by their position on the anthraquinone ring and intramolecular hydrogen bonding. Generally, peri-hydroxyl groups (C4 and C5) adjacent to the carbonyls are more acidic due to the formation of a six-membered hydrogen-bonded ring. This increased acidity can be exploited for selective deprotonation and subsequent alkylation.[3]

The interplay of these electronic and steric factors allows for the development of selective derivatization strategies, which are crucial for systematically exploring the chemical space around this scaffold.

Derivatization Strategies and Protocols

The following sections provide detailed protocols for the N-acylation of the amino group and O-alkylation of the hydroxyl groups of 1-Amino-4,5,8-trihydroxyanthraquinone. These derivatizations are foundational for building a library of diverse analogs for pharmaceutical screening.

Protocol 1: Selective N-Acylation of the Amino Group

Rationale: Acylation of the amino group can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric bulk, which can significantly impact its interaction with biological targets. Introducing different acyl groups allows for the exploration of a wide range of functionalities, from simple alkyl chains to more complex aromatic and heterocyclic moieties.

Experimental Workflow:

Figure 1: Workflow for the N-acylation of 1-Amino-4,5,8-trihydroxyanthraquinone.

Step-by-Step Protocol:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Amino-4,5,8-trihydroxyanthraquinone (1.0 eq) in anhydrous pyridine.

  • Addition of Acylating Agent: Cool the solution to 0°C using an ice bath. Add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid anhydride) (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water to quench the reaction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified N-acylated derivative by NMR (¹H and ¹³C), mass spectrometry, and FT-IR to confirm its structure and purity.

Quantitative Data Example:

Acylating AgentReaction Time (h)Yield (%)
Acetyl Chloride485
Benzoyl Chloride678
Acetic Anhydride892
Protocol 2: Selective O-Alkylation of the Hydroxyl Groups

Rationale: Alkylation of the hydroxyl groups can significantly alter the compound's solubility, lipophilicity, and hydrogen bonding properties. Introducing alkyl chains of varying lengths or functionalized alkyl groups can lead to derivatives with improved pharmacokinetic profiles and potentially new biological activities. Selective alkylation of one or more hydroxyl groups is key to understanding the specific contribution of each to the overall activity.

Experimental Workflow:

Figure 2: Workflow for the selective O-alkylation of 1-Amino-4,5,8-trihydroxyanthraquinone.

Step-by-Step Protocol:

  • Protection of the Amino Group:

    • Dissolve 1-Amino-4,5,8-trihydroxyanthraquinone (1.0 eq) in a mixture of dichloromethane and triethylamine.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and stir at room temperature until the starting material is consumed (monitor by TLC).

    • Concentrate the reaction mixture and purify the N-Boc protected intermediate by column chromatography.[4]

  • O-Alkylation:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (3-5 eq).

    • Add the desired alkylating agent (e.g., iodomethane, benzyl bromide) (1.1-1.5 eq).

    • Heat the reaction mixture to 60-80°C and stir for 4-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the O-alkylated product by column chromatography.

  • Deprotection of the Amino Group:

    • Dissolve the purified O-alkylated intermediate in dichloromethane.

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-4 hours.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.

    • Dry the organic layer and concentrate to obtain the O-alkylated derivative.

  • Final Purification and Characterization:

    • Purify the final product by column chromatography or preparative HPLC.

    • Characterize the purified O-alkylated derivative by NMR (¹H and ¹³C), mass spectrometry, and FT-IR.

Quantitative Data Example (for Mono-methylation):

Alkylating AgentBaseTemperature (°C)Reaction Time (h)Yield of Mono-O-methylated product (%)
IodomethaneK₂CO₃6012~60 (mixture of isomers)
Benzyl BromideCs₂CO₃708~75 (predominantly at the most acidic OH)

Structure-Activity Relationship (SAR) Insights

The derivatization of the 1-Amino-4,5,8-trihydroxyanthraquinone scaffold is guided by the desire to improve its therapeutic index. SAR studies on related anthraquinone derivatives provide valuable insights:

  • Anticancer Activity: The amino and hydroxyl groups are crucial for the anticancer activity of many anthraquinones, such as the clinically used drug mitoxantrone.[5][6] Modifications to the amino side chains of mitoxantrone analogues have been shown to significantly affect their DNA binding and antitumor efficacy.[7] Derivatization of the amino and hydroxyl groups of 1-Amino-4,5,8-trihydroxyanthraquinone can therefore be expected to modulate its cytotoxicity and selectivity towards cancer cells. For instance, introducing bulky or charged groups at the amino or hydroxyl positions could alter the molecule's ability to intercalate into DNA or inhibit topoisomerase II, key mechanisms of action for many anthraquinone-based anticancer agents.[8]

  • Antibacterial Activity: The antibacterial activity of anthraquinones is also influenced by the nature and position of their substituents.[9] Generally, increasing the polarity of the substituents can enhance antibacterial effects.[10] The introduction of nitro groups, for example, has been shown to increase the antibacterial activity of dihydroxyanthraquinones against Gram-positive bacteria.[11] Therefore, derivatizing the amino and hydroxyl groups of 1-Amino-4,5,8-trihydroxyanthraquinone with polar functionalities could lead to the discovery of novel antibacterial agents.

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The following analytical techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the position and nature of the new substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the derivatives.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups and to confirm the success of the derivatization reaction (e.g., the appearance of an amide carbonyl stretch after N-acylation).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds.

Conclusion and Future Directions

The derivatization of 1-Amino-4,5,8-trihydroxyanthraquinone offers a promising avenue for the discovery of new pharmaceutical agents. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse library of analogs. By systematically modifying the amino and hydroxyl functionalities and evaluating the biological activities of the resulting derivatives, researchers can elucidate critical structure-activity relationships and advance the development of novel therapeutics based on this versatile anthraquinone scaffold. Future work should focus on exploring a wider range of derivatizing agents, including those that introduce heterocyclic moieties or other pharmacophoric groups, to further expand the chemical diversity and therapeutic potential of this promising class of compounds.

References

  • Zee-Cheng, R. K., & Cheng, C. C. (1983).
  • Jackson, J. A., & Fecik, R. A. (2009). Mitoxantrone analogues as ligands for a stem-loop structure of tau pre-mRNA. Bioorganic & medicinal chemistry letters, 19(21), 6062–6065.
  • Li, W., Liu, W., & Li, D. (2019). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Bioorganic & medicinal chemistry letters, 29(9), 1120–1126.
  • Hassaballah, A. I., et al. (2024). Design, synthesis, in-vitro and in-silico screening of novel 2-oxoquinoline-3-carbaldehyde derivatives as multi-targeted anticancer agents. Journal of Molecular Structure, 1301, 137351.
  • Reddy, G. C., et al. (2011). Synthesis of Mitoxantrone Analogues and their in-vitro Cytotoxicity. International Journal of ChemTech Research, 3(2), 690-694.
  • Ghattass, M. A., et al. (2014). Identification of chemical scaffolds for targeting ubiquitin-specific protease 11 (USP11) through high-throughput virtual screening. Journal of medicinal chemistry, 57(11), 4767–4778.
  • Liu, W., et al. (2019). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Bioorganic & medicinal chemistry letters, 29(9), 1120–1126.
  • Li, Y., et al. (2023). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. Molecular Diversity, 27(5), 1895-1913.
  • Hacıosmanoğlu, E., et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines.
  • Malik, S., et al. (2020). Synthesis and biological evaluation of new derivatives of emodin. Bioorganic & medicinal chemistry, 28(16), 115610.
  • Chen, Y., et al. (2023). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry, 14(7), 1269-1285.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Blanksma, J. J., & Verberg, G. (1934). The relative acidity of some phenolic hydroxyl groups. Recueil des Travaux Chimiques des Pays-Bas, 53(9), 988-994.
  • Hacıosmanoğlu Aldoğan, E., et al. (2025). Synthesis and biological evaluation of novel anthraquinone derivatives as potential therapeutics against breast cancer: In vitro and in silico approaches. Indian Journal of Experimental Biology (IJEB), 63(06).
  • Litvinova, V. A., & Shchekotikhin, A. E. (2024). Methods for functionalization of anthraquinones. Russian Chemical Reviews, 93(10), RCR5138.
  • Van der Schueren, W., et al. (2023). Bio-Based Polyhydroxyanthraquinones as High-Voltage Organic Electrode Materials for Batteries.
  • Nor, N. M., et al. (2013). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules, 18(7), 8039–8062.
  • Amorim, J., et al. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. Molecules, 29(1), 203.
  • Sabadakh, O., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 55(2), 148–156.
  • Yang, S., & Leszczynski, J. (2020). Relative Order of Acidity among Hydroxyl Groups of Oxyluciferin and Emission Light Colors in Aqueous Solution. Journal of photochemistry and photobiology. A, Chemistry, 397, 112574.
  • Kaufman, T. S. (2012). How can I selectively protect one of the OH groups of a polysubstituted catechol?.
  • El-Sayed, K. A., et al. (2014). Polyhydroxyanthraquinones as quorum sensing inhibitors from the guttates of Penicillium restrictum and their analysis by desorption electrospray ionization mass spectrometry.
  • Baryłka, A., et al. (2025). Acid-base properties of hydroxyquinolines in aqueous solution: Effect of hydroxyl group position on thermodynamic protonation parameters. Journal of Molecular Liquids, 401, 126671.
  • Van der Schueren, W., et al. (2023). Bio-Based Polyhydroxyanthraquinones as High-Voltage Organic Electrode Materials for Batteries.
  • Yang, S., & Leszczynski, J. (2020). Relative Order of Acidity among Hydroxyl Groups of Oxyluciferin and Emission Light Colors in Aqueous Solution. Profiles RNS.
  • Fréchet, J. M. J., & Nuyens, L. J. (1976). Use of polymers as protecting groups in organic synthesis. III. Selective functionalization of polyhydroxy alcohols. Canadian Journal of Chemistry, 54(6), 926-934.
  • van der Vorm, S., et al. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 164-179.
  • Umezawa, K., et al. (2007). Selective Reactions of Reactive Amino Groups in Polyamino Compounds by Metal-Chelated or -Mediated Methods. Chemical reviews, 107(9), 3851–3873.

Sources

Method

Application Note: Advanced Purification Protocols for 1-Amino-4,5,8-trihydroxyanthraquinone

Executive Summary The purity of 1-Amino-4,5,8-trihydroxyanthraquinone (CAS: 6374-78-3) is critical for its downstream applications, whether as a chromophore in high-performance disperse dyes or as a scaffold in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity of 1-Amino-4,5,8-trihydroxyanthraquinone (CAS: 6374-78-3) is critical for its downstream applications, whether as a chromophore in high-performance disperse dyes or as a scaffold in the synthesis of anthracycline-based chemotherapeutics. Commercial crude samples often contain isomeric impurities (e.g., diamino-dihydroxy variants), unreacted starting materials (nitro-anthraquinones), and inorganic salts.

This guide details two complementary purification protocols:

  • Acid-Base Reprecipitation: A scalable method for bulk removal of non-acidic impurities.

  • Thermal Recrystallization: A polishing step to achieve >98% HPLC purity and defined crystal morphology.

Physicochemical Profile & Solubility Logic

Understanding the molecular interactions is prerequisite to successful purification. This molecule features an anthraquinone core decorated with three hydroxyl groups (positions 4, 5,[1][2][3] 8) and one amino group (position 1).[4]

PropertyDataCritical Insight for Purification
CAS Number 6374-78-3Unique identifier for sourcing/verification.
Molecular Formula C₁₄H₉NO₅MW: 271.22 g/mol .
Appearance Dark purple/brown powderForms metallic-lustre needles when pure.
Acidity (pKa) Acidic (Phenolic OH)Soluble in dilute NaOH/KOH (forms blue/violet phenolate).
H-Bonding Strong IntramolecularThe 1-NH₂ and 4,5,8-OH groups form strong H-bonds with the quinone carbonyls, reducing solubility in common organic solvents.
Solubility Matrix
  • Insoluble: Water (neutral/acidic), Hexane, Toluene (cold).

  • Sparingly Soluble: Ethanol, Acetone, Dichloromethane (cold).

  • Soluble (Hot): Glacial Acetic Acid, Chlorobenzene, Nitrobenzene, DMF, Pyridine.

  • Soluble (RT): Aqueous NaOH (2M), conc. H₂SO₄ (protonation).

Decision Framework: Selecting the Protocol

Not all crude batches require the same treatment. Use the following logic to determine your workflow.

PurificationLogic Start Crude 1-Amino-4,5,8-trihydroxyanthraquinone PurityCheck Assess Initial Purity (HPLC/TLC) Start->PurityCheck Decision1 Purity < 90% or Inorganic Salts Present? PurityCheck->Decision1 MethodA Protocol A: Acid-Base Reprecipitation Decision1->MethodA Yes (Dirty Input) MethodB Protocol B: Thermal Recrystallization (Glacial Acetic Acid) Decision1->MethodB No (Semi-pure Input) Check2 Re-assess Purity MethodA->Check2 Final Final Product (>98% Purity) MethodB->Final Check2->MethodB Polishing Needed Check2->Final Sufficient Purity

Figure 1: Decision tree for purification workflow. Protocol A is for bulk cleanup; Protocol B is for final polishing.

Protocol A: Acid-Base Reprecipitation (Bulk Cleanup)

Objective: Remove non-acidic impurities (e.g., unreacted anthracene derivatives, neutral tars) and inorganic salts. Mechanism: The target molecule behaves as a weak acid due to the phenolic hydroxyls. It dissolves in base, while neutral organic impurities remain insoluble and can be filtered off.

Materials
  • 2M Sodium Hydroxide (NaOH)

  • 2M Hydrochloric Acid (HCl)

  • Celite 545 (Filter aid)

  • Vacuum filtration setup

Step-by-Step Procedure
  • Dissolution: Suspend 10 g of crude material in 150 mL of 2M NaOH. Stir vigorously at room temperature for 30 minutes.

    • Observation: The solution should turn a deep blue-violet color (phenolate formation).

  • Filtration (Clarification): If insoluble solids remain (black specks/tars), add 2 g of Celite 545 and filter through a sintered glass funnel.

    • Discard: The filter cake contains neutral organic impurities.

    • Keep: The deep violet filtrate.

  • Precipitation: Transfer the filtrate to a beaker with vigorous stirring. Slowly add 2M HCl dropwise.

    • Critical Point: Monitor pH. As pH drops below 7, the color will shift from violet to red-brown, and a heavy precipitate will form. Continue adding acid until pH ~2 to ensure complete protonation.

  • Digestion: Heat the slurry to 60°C for 20 minutes. This "digestion" step encourages particle growth, making filtration easier.

  • Collection: Cool to room temperature and filter. Wash the cake copiously with deionized water until the filtrate is neutral (pH 7) and chloride-free (test with AgNO₃).

  • Drying: Dry the solid at 80°C under vacuum to constant weight.

Protocol B: Thermal Recrystallization (High Purity)

Objective: Achieve crystal uniformity and remove structurally similar isomers (e.g., diamino analogs) that may have co-precipitated in Protocol A. Solvent Choice: Glacial Acetic Acid (GAA) is the preferred solvent. It has a high boiling point (118°C) and effectively disrupts the intermolecular hydrogen bonding of anthraquinones at high temperatures, allowing for selective crystallization upon cooling.

Materials
  • Glacial Acetic Acid (ACS Grade)

  • Activated Carbon (optional, for decolorization)

  • Oil bath or heating mantle

  • Reflux condenser

Step-by-Step Procedure
  • Saturation: Place 5 g of the pre-washed solid (from Protocol A) into a round-bottom flask. Add 75 mL of Glacial Acetic Acid.

    • Note: Ratio is typically 15-20 mL solvent per gram of solid.

  • Reflux: Attach a condenser and heat the mixture to reflux (boiling).

    • Observation: The solid should dissolve completely to form a dark red/brown solution. If undissolved solids persist after 10 mins of reflux, add more GAA in 5 mL increments.

  • Hot Filtration (Safety Critical): If insoluble particles remain, filter the hot solution through a pre-warmed glass funnel (fluted filter paper) or a heated sintered glass funnel.

    • Caution: GAA causes severe burns. Wear butyl rubber gloves and face shield. Perform in a fume hood.

  • Crystallization: Allow the filtrate to cool slowly to room temperature without disturbance.

    • Nucleation: Shiny, needle-like crystals should begin to form around 60-80°C.

    • Yield Optimization: Once at room temperature, cool the flask in an ice bath (0-4°C) for 1 hour to maximize recovery.

  • Isolation: Filter the crystals.

  • Washing: Wash the filter cake with a small amount of cold Glacial Acetic Acid, followed by a large volume of cold water (to remove the acid) and finally a small amount of cold methanol (to facilitate drying).

  • Drying: Dry at 100°C in a vacuum oven. Ensure all traces of acetic acid are removed (acetic acid can be trapped in the lattice; NMR verification recommended).

Quality Control & Troubleshooting

QC Specifications
  • HPLC: >98.0% area (254 nm).

  • Melting Point: 250°C - 260°C (decomposition often observed). Sharp range indicates high purity.

  • 1H-NMR (DMSO-d6): Check for absence of acetic acid peak (~1.9 ppm) and integration of aromatic protons.

Troubleshooting Table
IssueProbable CauseCorrective Action
"Oiling Out" Solution cooled too fast or solvent too polar.Re-heat to reflux and add a seed crystal. Cool very slowly (wrap flask in foil).
Low Yield Too much solvent used.Concentrate the mother liquor by rotary evaporation (remove 30% vol) and re-cool.
Ash/Residue Inorganic salts trapped.Repeat Protocol A (Acid wash is critical).
Sticky Crystals Residual Acetic Acid.Wash more thoroughly with water/methanol; increase drying temp/vacuum.

References

  • U.S. Environmental Protection Agency. (2025).[4] Chemical Data Access Tool: 1-Amino-4,5,8-trihydroxyanthraquinone (CAS 6374-78-3).[2][5] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Anthraquinone, 1-amino-2,4-dihydroxy- (Structural Analog Data). NIST Chemistry WebBook.[6] Retrieved from [Link]

  • Muller, H. et al. (2012). Process for the purification of anthraquinone derivatives.[7] European Patent Office, EP2497761. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization: General Guidelines for Anthraquinones. Department of Chemistry.[8] Retrieved from [Link]

Sources

Application

Application Note: Colorimetric Sensing of Beryllium(II) and Fluoride Anions using 1-Amino-4,5,8-trihydroxyanthraquinone

This Application Note is designed for researchers in analytical chemistry, environmental toxicology, and drug development. It details the use of 1-Amino-4,5,8-trihydroxyanthraquinone (ATH) as a high-sensitivity chromogen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in analytical chemistry, environmental toxicology, and drug development. It details the use of 1-Amino-4,5,8-trihydroxyanthraquinone (ATH) as a high-sensitivity chromogenic probe.

While historically related to anthraquinone dyes (like Quinalizarin), ATH offers unique spectral properties due to the asymmetry introduced by the C1-amino group, enhancing its utility in trace Beryllium (Be²⁺) quantification and supramolecular Fluoride (F⁻) sensing .

Introduction & Principle

1-Amino-4,5,8-trihydroxyanthraquinone (ATH) is a planar, aromatic chromophore characterized by an intramolecular charge transfer (ICT) system. Its structure features a peri-positioned amino group and hydroxyl groups, creating two distinct chelation pockets capable of coordinating hard Lewis acids (like Be²⁺, B³⁺) and interacting with basic anions (F⁻, CN⁻).

Mechanism of Action[1][2]
  • Metal Chelation (Be²⁺): In alkaline media, ATH deprotonates to form a dianion. The Be²⁺ ion coordinates with the peri-hydroxyl (C4/C5) or the amino-carbonyl (C1/C9) site, forming a stable 6-membered chelate ring. This restricts the vibration of the anthraquinone backbone and extends

    
    -conjugation, resulting in a bathochromic shift  (Red 
    
    
    
    Blue/Violet) and a hyperchromic effect.
  • Anion Sensing (F⁻): In aprotic solvents (e.g., DMSO/CH₃CN), fluoride ions act as a base, deprotonating the N-H or O-H moieties. This alters the ICT state, causing a visible color change (typically Purple

    
     Green/Cyan), allowing for "naked-eye" detection.
    

Materials & Reagents

ComponentGrade/SpecificationPreparation Notes
1-Amino-4,5,8-trihydroxyanthraquinone Analytical Standard (>97%)Stock Solution (1 mM): Dissolve 2.7 mg in 10 mL DMSO. Store in amber glass at 4°C. Stable for 2 weeks.
Beryllium Sulfate (BeSO₄·4H₂O) 99.99% Trace Metals BasisStandard (1000 ppm): Dissolve in 0.1 M H₂SO₄ to prevent hydrolysis. Dilute to working range (0.1–10 ppm) daily.
EDTA Disodium Salt ACS ReagentMasking Agent (0.1 M): Dissolve in ddH₂O. Used to sequester Al³⁺, Fe³⁺, and Ca²⁺ interferences.
Borate Buffer (pH 11.0) 0.05 MMix 50 mL of 0.05 M Borax with 14.7 mL of 0.1 M NaOH.
Tetrabutylammonium Fluoride (TBAF) 1 M in THFFor anion sensing validation.

Protocol A: Trace Determination of Beryllium (Be²⁺)

Objective: Quantification of Be²⁺ in environmental water or alloy digests. Linear Range: 0.05 – 2.0 µg/mL (ppm) Detection Limit (LOD): ~10 ng/mL (ppb)

Step-by-Step Methodology
  • Sample Preparation:

    • Transfer 1.0 mL of the aqueous sample (pH adjusted to ~6.0) into a 10 mL volumetric flask.

    • Note: If the sample contains high Aluminum or Iron, add 1.0 mL of 0.1 M EDTA . ATH has a higher formation constant with Be²⁺ than EDTA, whereas EDTA preferentially binds Al³⁺/Fe³⁺.

  • Reagent Addition:

    • Add 2.0 mL of Borate Buffer (pH 11.0).

    • Add 1.0 mL of ATH Stock Solution (1 mM in DMSO).

    • Observation: The solution should turn a reddish-purple color (free ligand).

  • Incubation:

    • Dilute to volume (10 mL) with ddH₂O.

    • Incubate at 25°C for 10 minutes to ensure complete complexation.

    • Caution: Beryllium is highly toxic. All work must be performed in a fume hood with appropriate PPE.

  • Spectrophotometric Measurement:

    • Blank: Reagent blank (Buffer + ATH + EDTA + Water).

    • Measure Absorbance at

      
        (Complex) and 530 nm  (Free Ligand) if ratiometric analysis is desired.
      
    • The Be-ATH complex typically exhibits a deep violet/blue color compared to the ligand's red/purple.

Data Analysis

Calculate the concentration using the Beer-Lambert Law:



Where 

is the molar absorptivity (typically

for anthraquinone-Be complexes).

Protocol B: Qualitative Fluoride (F⁻) Sensing

Objective: Rapid screening for fluoride contamination in organic solvents or industrial effluents.

  • Probe Preparation: Dilute ATH Stock to 50 µM in Acetonitrile (CH₃CN) or DMSO.

  • Testing: Add 20 µL of sample to 2 mL of the probe solution.

  • Visual Readout:

    • Negative: Solution remains Purple/Red.

    • Positive (F⁻ > 1 ppm): Solution shifts to Green/Cyan.

  • Selectivity Check: Add 5 equivalents of Cl⁻, Br⁻, or NO₃⁻. No color change should occur, confirming selectivity for F⁻ (due to high basicity/H-bonding affinity).

Visualizations & Pathways

Figure 1: Chelation Mechanism & Sensor Logic

The following diagram illustrates the competitive binding logic used to ensure specificity for Beryllium.

G ATH ATH Ligand (Red/Purple) Complex Be-ATH Complex (Blue/Violet) λmax ~585nm ATH->Complex pH 11.0 Chelation Be Be²⁺ Analyte Be->Complex High Affinity Interference Interferences (Al³⁺, Fe³⁺) Interference->Complex Blocked by EDTA Waste EDTA-Metal (Colorless/Inactive) Interference->Waste Sequestered EDTA EDTA (Masking Agent) EDTA->Waste Binds Al/Fe

Caption: Fig 1. Selectivity mechanism for Be(II) detection. EDTA masks competing ions (Al, Fe), allowing ATH to selectively bind Be(II) causing a bathochromic spectral shift.

Figure 2: Experimental Workflow

Workflow Start Sample Collection (Aqueous/Digest) Prep pH Adjustment (pH ~6.0) Start->Prep Mask Add Masking Agent (0.1M EDTA) Prep->Mask React Add ATH Probe + Buffer (pH 11.0) Mask->React Incubate Incubate 10 min @ 25°C React->Incubate Measure Spectrophotometry (Abs @ 585 nm) Incubate->Measure

Caption: Fig 2. Standard Operating Procedure (SOP) for quantitative Beryllium determination.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Sensitivity pH drift (< 10.5)Be-ATH complex requires basic pH. Ensure Borax/NaOH buffer is fresh.
High Background Precipitate formationBe(OH)₂ may precipitate if pH > 12.5. Keep pH strictly between 10.8–11.2.
Interference High Al³⁺ concentrationIncrease EDTA concentration to 0.5 M.
Color Fading PhotobleachingAnthraquinones are light-sensitive. Incubate in the dark.

References

  • Beiraghi, A., & Babaee, S. (2007). A simple, rapid, and sensitive spectrophotometric determination of trace amounts of beryllium using 1,8-dihydroxyanthrone. Arabian Journal of Chemistry.

  • Ranyuk, E., et al. (2011). Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution. Dalton Transactions.

  • U.S. EPA. (2025). 1-Amino-4,5,8-trihydroxyanthraquinone Chemical Information. CompTox Chemicals Dashboard.[1]

  • Matsui, M. (2000). Functional Dyes: Chemistry, Properties and Applications.
  • PubChem. (2025).[1][2][3] 1-Amino-4-hydroxyanthraquinone Compound Summary. (Structural analogue properties).

Sources

Method

Preparation of Thin Films Containing 1-Amino-4,5,8-trihydroxyanthraquinone: An Application and Protocol Guide

Introduction: The Significance of 1-Amino-4,5,8-trihydroxyanthraquinone Thin Films 1-Amino-4,5,8-trihydroxyanthraquinone is a member of the anthraquinone family of organic compounds, which are known for their interesting...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Amino-4,5,8-trihydroxyanthraquinone Thin Films

1-Amino-4,5,8-trihydroxyanthraquinone is a member of the anthraquinone family of organic compounds, which are known for their interesting electronic and optical properties. In thin film form, these materials are promising candidates for a variety of applications, including organic electronics, sensing, and specialized coatings. The arrangement and orientation of the molecules in the solid state, which are highly dependent on the deposition method, can significantly influence the performance of devices fabricated from these films.

This guide provides detailed protocols for the preparation of thin films of 1-Amino-4,5,8-trihydroxyanthraquinone using two common laboratory techniques: thermal evaporation and spin coating. We will delve into the rationale behind the selection of key experimental parameters and discuss the characterization of the resulting films.

PART 1: Safety and Handling

Before beginning any experimental work, it is crucial to be aware of the potential hazards associated with 1-Amino-4,5,8-trihydroxyanthraquinone and related compounds. While a specific safety data sheet (SDS) for this exact molecule may not be readily available, data from similar aminoanthraquinone compounds should be considered.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid all personal contact, including inhalation and ingestion. Do not allow the material to come into contact with skin or eyes.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Hazard Statement (based on related compounds)Precautionary Statement
May cause skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
May cause serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Suspected of causing cancer.P201: Obtain special instructions before use.

PART 2: Thin Film Deposition Methodologies

The choice of deposition technique is critical in determining the morphology and properties of the resulting thin film. We will discuss two widely used methods: thermal evaporation for solvent-free deposition and spin coating for solution-based deposition.

Method 1: Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating a source material in a high-vacuum environment until it sublimes or evaporates. The vapor then travels in a line-of-sight path to a substrate, where it condenses to form a thin film. This method is ideal for organic molecules that can be sublimed without decomposition.

Causality Behind Experimental Choices:

  • High Vacuum: A high-vacuum environment (typically 10⁻⁶ to 10⁻⁷ mbar) is essential to minimize collisions between the evaporated molecules and residual gas molecules, ensuring a clean deposition and a long mean free path for the evaporated material to travel to the substrate.[1] It also prevents the degradation of organic materials that are sensitive to oxygen or water.[2]

  • Low Deposition Rate: A slow and controlled deposition rate allows the molecules to arrange themselves more orderly on the substrate surface, which can lead to higher quality, more crystalline films.

  • Substrate Temperature: The temperature of the substrate plays a crucial role in the morphology of the thin film.[3][4] Higher substrate temperatures can increase the mobility of the molecules on the surface, promoting the formation of larger grains.[3] However, excessively high temperatures can lead to re-evaporation of the material.

Experimental Workflow for Thermal Evaporation:

cluster_0 Substrate Preparation cluster_1 Material Preparation & Deposition cluster_2 Post-Deposition sub_prep Clean Substrate (e.g., sonication in acetone, IPA, DI water) sub_dry Dry Substrate (e.g., with nitrogen gas) sub_prep->sub_dry sub_load Load into Vacuum Chamber sub_dry->sub_load pump Pump Down to High Vacuum (<1 x 10⁻⁶ mbar) mat_load Load 1-Amino-4,5,8-trihydroxyanthraquinone into evaporation boat mat_load->pump heat_boat Slowly Heat Evaporation Boat pump->heat_boat deposit Deposit Thin Film (Monitor thickness with QCM) heat_boat->deposit cool Cool Down Chamber vent Vent Chamber cool->vent remove Remove Coated Substrate vent->remove cluster_0 Solution Preparation cluster_1 Spin Coating Process cluster_2 Post-Coating dissolve Dissolve 1-Amino-4,5,8-trihydroxyanthraquinone in a suitable solvent filter_sol Filter the solution (e.g., with a 0.2 µm PTFE filter) dissolve->filter_sol sub_prep Clean and prepare substrate dispense Dispense solution onto substrate sub_prep->dispense spin Spin at desired speed and time dispense->spin anneal Anneal the film (optional, to remove residual solvent and improve crystallinity) characterize Characterize the thin film anneal->characterize

Caption: Workflow for Spin Coating.

Protocol: Spin Coating of 1-Amino-4,5,8-trihydroxyanthraquinone

  • Solution Preparation:

    • Prepare a solution of 1-Amino-4,5,8-trihydroxyanthraquinone in a suitable solvent (e.g., chloroform, ethanol, or a mixture). Start with a concentration in the range of 1-10 mg/mL.

    • Gently heat and/or sonicate the solution to ensure the material is fully dissolved.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Spin Coating Process:

    • Clean the substrate as described in the thermal evaporation protocol.

    • Place the substrate on the chuck of the spin coater and ensure it is centered.

    • Dispense a small amount of the solution onto the center of the substrate. The amount will depend on the substrate size and solution viscosity.

    • Start the spin coater. A typical two-step process involves an initial low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired thickness.

  • Post-Coating:

    • After the spin coating process is complete, carefully remove the substrate from the chuck.

    • Optional: Anneal the film on a hotplate at a temperature below the material's decomposition point (e.g., 80-120 °C) for a few minutes to remove any residual solvent and potentially improve the film's crystallinity.

Quantitative Parameters (Starting Points for Optimization):

ParameterRecommended ValueRationale
SolventChloroform or EthanolTrihydroxyanthraquinones show solubility in these polar solvents. [5]
Solution Concentration1 - 10 mg/mLAffects film thickness; higher concentration leads to thicker films.
Spin Speed1000 - 4000 rpmHigher speeds result in thinner films. [6]
Spin Time30 - 60 secondsAllows for sufficient solvent evaporation.
Annealing Temperature80 - 120 °CRemoves residual solvent and can improve film quality.

PART 3: Thin Film Characterization

Once the thin films are prepared, it is essential to characterize their properties to ensure they are suitable for the intended application.

Morphological Characterization:

  • Atomic Force Microscopy (AFM): Provides high-resolution images of the film's surface topography, allowing for the determination of surface roughness and grain size.

  • Scanning Electron Microscopy (SEM): Offers a wider field of view than AFM and can be used to assess the film's uniformity and identify any large-scale defects.

Structural Characterization:

  • X-ray Diffraction (XRD): Used to determine the crystallinity of the film. A sharp, well-defined peak indicates a crystalline structure, while a broad hump suggests an amorphous nature.

Optical Characterization:

  • UV-Visible Spectroscopy: Measures the absorbance of the film as a function of wavelength. Hydroxyanthraquinone derivatives typically exhibit characteristic absorption bands in the UV and visible regions. [7][8]The position and intensity of these bands can provide information about the electronic structure of the molecules in the film.

Expected UV-Vis Absorption of Hydroxyanthraquinones:

Wavelength RegionAssignment
~220-240 nmAttributed to the presence of hydroxyl groups. [8]
~250-280 nmBenzenoid transitions.
> 400 nmQuinonoid absorptions, responsible for the color of the compounds. [9]

Conclusion

This guide provides a comprehensive overview of the preparation of thin films containing 1-Amino-4,5,8-trihydroxyanthraquinone by thermal evaporation and spin coating. The protocols and parameters presented here serve as a starting point, and optimization will likely be necessary to achieve the desired film properties for a specific application. Careful control of the deposition parameters and thorough characterization of the resulting films are crucial for successful device fabrication and research.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Anthraquinone Dyes

Prepared by: Gemini, Senior Application Scientist Welcome to our dedicated technical support guide for scientists and researchers encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for scientists and researchers encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of anthraquinone dyes. This guide is structured to provide direct, actionable solutions to common problems, particularly peak tailing, which can compromise resolution, accuracy, and reproducibility.

Troubleshooting Guide: A Diagnostic Approach

This section provides a systematic workflow to diagnose and resolve peak tailing issues specific to anthraquinone analysis.

Q1: My chromatogram shows significant peak tailing for my anthraquinone standards. What is the primary cause and what is my first step?

A1: The most common cause of peak tailing for polar, ionizable compounds like many anthraquinone derivatives is secondary-site interactions on the HPLC column.

The core structure of anthraquinones often includes hydroxyl or carboxyl functional groups. These groups can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18), which are common in reversed-phase HPLC.[1][2][3] This unwanted interaction is a secondary retention mechanism, in addition to the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[1][4]

Your First Step: Diagnose the Scope of the Problem.

  • Assess All Peaks: Is the tailing observed for all peaks in the chromatogram or only for the anthraquinone analytes?

    • All Peaks Tailing: This often suggests a physical or system-wide issue. Check for a void at the column inlet, a partially blocked frit, or excessive extra-column volume (e.g., overly long or wide tubing).[4][5][6]

    • Specific Peaks Tailing (Your Anthraquinones): This strongly points to a chemical interaction between your specific analytes and the stationary phase. This is the most likely scenario for this class of compounds and the focus of this guide.

The logical workflow below outlines the diagnostic process for chemically-driven peak tailing.

G start Observe Peak Tailing for Anthraquinone Dyes check_scope Are ALL peaks tailing or only specific analyte peaks? start->check_scope physical_issue Suspect Physical Issue: - Column Void/Frit Blockage - Extra-Column Volume check_scope->physical_issue All Peaks chemical_issue Suspect Chemical Interaction: Secondary Silanol Interactions check_scope->chemical_issue Specific Peaks mobile_phase Step 1: Mobile Phase Optimization (Most Common Solution) chemical_issue->mobile_phase adjust_ph Adjust Mobile Phase pH (Typically pH < 3) mobile_phase->adjust_ph additives Incorporate Mobile Phase Additives (e.g., TFA, Competing Base) adjust_ph->additives If tailing persists resolved Peak Shape Improved adjust_ph->resolved column_chem Step 2: Evaluate Column Chemistry additives->column_chem If tailing persists additives->resolved endcapped_col Use Modern, High-Purity, End-Capped Column column_chem->endcapped_col alt_phase Consider Alternative Stationary Phase (e.g., Polar-Embedded, Hybrid) endcapped_col->alt_phase For very difficult separations endcapped_col->resolved alt_phase->resolved

Caption: Troubleshooting workflow for anthraquinone peak tailing.

Q2: I've determined the issue is chemical, not physical. How do I optimize my mobile phase to eliminate the tailing?

A2: Mobile phase optimization, specifically pH control, is the most powerful tool to mitigate secondary silanol interactions.

The silanol groups on the silica surface are weakly acidic (pKa ~3.5-4.5).[7] At a neutral mobile phase pH, these groups are deprotonated and negatively charged (Si-O⁻), leading to strong electrostatic interactions with any polar or basic functional groups on your analytes.[7] By lowering the mobile phase pH, you protonate these silanols (Si-OH), neutralizing their charge and minimizing this unwanted interaction.[1][2][8]

Follow this experimental protocol to systematically optimize your mobile phase.

Experimental Protocol: Mobile Phase pH Optimization
  • Baseline Establishment: Inject your anthraquinone standard using your current (problematic) method and record the chromatogram. Note the retention time and calculate the tailing factor for the peak(s) of interest.

  • Prepare Acidified Mobile Phase: Prepare a fresh aqueous portion of your mobile phase containing an acidic modifier. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[9]

    • Important: Always add the acid and adjust the pH of the aqueous component before mixing with the organic solvent (e.g., acetonitrile or methanol).[10] This ensures an accurate and reproducible pH.

  • Initial Acidic Run: Equilibrate your column with the new, low-pH mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid, 70:30 v/v) for at least 10-15 column volumes.

  • Analysis: Inject your standard again. It is highly probable that you will observe a significant improvement in peak shape and a potential shift in retention time.

  • Further Optimization (if needed): If tailing persists, you can try slightly different pH values (e.g., by using a phosphate buffer at pH 2.5-3.0) to find the optimal point where your analytes are stable and silanols are fully protonated.[11][12] For method robustness, it is recommended to work at a pH at least 2 units away from the analyte's pKa.[13]

Q3: Lowering the pH helped significantly, but a small tail remains. What are my next options?

A3: If pH adjustment alone is insufficient, you can refine your mobile phase with additives or evaluate your column hardware.

  • Increase Buffer Strength (for LC-UV): At a stable, low pH, increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM phosphate) can help mask residual silanol activity by increasing the ionic strength of the mobile phase.[8] Note: This is not recommended for LC-MS applications, as high salt concentrations can cause ion suppression.[8]

  • Use a Competing Base (Use with Caution): Historically, a small amount of a basic additive like triethylamine (TEA) was added to the mobile phase.[1] TEA acts as a "silanol blocker," preferentially interacting with the active sites on the stationary phase, thereby shielding the analyte from them. However, TEA can be difficult to flush from a column and can suppress MS signals. This approach is less common today due to the availability of superior column technologies.[8]

  • Switch Organic Modifier: Acetonitrile does not form hydrogen bonds with silanols, leaving them available for interaction.[3] Methanol, in contrast, can hydrogen bond with silanol groups, sometimes reducing their activity and improving peak shape for certain compounds.[3] If your method allows, trying a run with methanol instead of acetonitrile is a simple test.

Table 1: Common Mobile Phase Additives for Peak Shape Improvement
AdditiveMechanism of ActionTypical ConcentrationProsCons
Formic Acid Lowers mobile phase pH to protonate silanols.[9][12]0.05 - 0.2%Volatile, excellent for LC-MS.[12]Less buffering capacity than phosphate.
Trifluoroacetic Acid (TFA) Strong acid, effectively protonates silanols.[14]0.01 - 0.1%Provides sharp peaks.Strong ion-pairing agent, can cause significant MS signal suppression.[15]
Phosphoric Acid / Phosphate Buffer Lowers pH and provides strong buffering capacity.[11][12]10 - 50 mMExcellent pH control, robust for UV methods.Non-volatile, not suitable for LC-MS. Can precipitate with high ACN %.
Ammonium Acetate / Formate Provides buffering at low pH and can help mask silanols.[8]5 - 20 mMVolatile, good for LC-MS.Moderate buffering capacity.
Triethylamine (TEA) Competing base; blocks active silanol sites.[1]0.1 - 0.5%Can be effective for highly basic compounds on older columns.Not MS-friendly, can be difficult to remove from column, less necessary with modern columns.[8]

Frequently Asked Questions (FAQs)

Q: What exactly is an "end-capped" column and should I be using one?

A: An end-capped column is one where the silica stationary phase has undergone a secondary chemical reaction to deactivate the majority of residual silanol groups.[16] After the primary C18 chains are bonded to the silica, many free Si-OH groups remain due to steric hindrance.[16] End-capping treats the surface with a small, reactive silane (like trimethylsilyl chloride) to convert these polar Si-OH groups into much less reactive Si-O-Si(CH₃)₃ groups.[7][8]

Yes, for analyzing potentially polar or ionizable compounds like anthraquinone dyes, you should almost always use a modern, high-purity, fully end-capped column. These columns are often referred to as "base-deactivated" and offer significantly better peak shapes for challenging compounds, reducing the need for aggressive mobile phase additives.[8][17]

Q: Could column overload be causing my peaks to tail?

A: Yes, but the peak shape is distinct. While severe secondary interactions cause a gradually sloping tail, mass overload typically results in a "shark-fin" or "right-triangle" peak shape, where the front of the peak is vertical and the back is sloped.[5] A simple way to test for this is to dilute your sample 10-fold and reinject it.[2][4] If the peak shape becomes symmetrical, you were overloading the column. If the tailing shape remains proportionally the same, the issue is chemical interaction.

Q: When should I consider a different stationary phase beyond a standard end-capped C18?

A: If you have exhausted mobile phase optimization strategies and are still facing unacceptable tailing with a high-quality end-capped C18 column, it may be time to consider an alternative phase.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This polar group can help shield the analytes from residual silanols and can also offer alternative selectivity.[17]

  • Hybrid Silica/Polymer Phases: These columns are made from a hybrid material that incorporates both silica and organosiloxane. They have a lower concentration of silanol groups and are often more stable across a wider pH range, making them an excellent choice for methods requiring high or low pH.[1]

References
  • HPLC Separation of Anthraquinones from Rhubarbs. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Baştemur, G. Y., Akpınar, R., Özkorucuklu, S. P., & Kır, E. (2021). Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Separation of Aloe-Emodin, Rhein, Emodin, Chrysophanol and Physcion. European Journal of Science and Technology, (27), 972-984. Retrieved from [Link]

  • Singh, R., Singh, B., & Kaushal, G. (2011). An HPLC method development for the assessment of degradation products of anthraquinone dye. Journal of the Serbian Chemical Society, 76(8), 1085-1094. Retrieved from [Link]

  • Duca, D., & Farrugia, C. (2016). Development and Validation of HPLC-PDA Assay method of Frangula emodin. Malta Journal of Chemistry, 5(2). Retrieved from [Link]

  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Anthraquinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Bains, B. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Walczak, J., et al. (2020). Analysis of Natural Dyes from Historical Objects by High Performance Liquid Chromatography and Electromigration Techniques. Critical Reviews in Analytical Chemistry, 51(5), 443-465. Retrieved from [Link]

  • Shahid, M., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta, 1083, 58-87. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Retrieved from [Link]

  • ACE HPLC Columns. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Retrieved from [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • The LCGC Blog. (2018). Do You Really Know Your Stationary-Phase Chemistry? Retrieved from [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • Phenomenex. (n.d.). The Role of End-Capping in RP. LC Technical Tip. Retrieved from [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of organic modifiers and additives on the selectivity of separation of Sudan dyes. Retrieved from [Link]

  • Moodley, V., et al. (2011). Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba (Bernh.) Hook.f. Journal of Medicinal Plants Research, 5(14), 3132-3140. Retrieved from [Link]

  • Digital Commons@DePaul. (2021). Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes. Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • MDPI. (2024). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Retrieved from [Link]

Sources

Optimization

overcoming aggregation of anthraquinone derivatives in aqueous media

Current Status: Operational Ticket ID: AQ-AGG-SOL-001 Subject: Overcoming Aggregation of Anthraquinone Derivatives in Aqueous Media Assigned Specialist: Senior Application Scientist Diagnostic Hub: Is Your Anthraquinone...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: AQ-AGG-SOL-001 Subject: Overcoming Aggregation of Anthraquinone Derivatives in Aqueous Media Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Is Your Anthraquinone Aggregating?

Before applying a fix, confirm the issue. Anthraquinone (AQ) derivatives possess a rigid, planar tricyclic aromatic core that drives strong


-

stacking interactions in water. This results in the formation of H-aggregates (face-to-face stacking), leading to experimental artifacts.
Quick Diagnostic Workflow

Use the following decision tree to diagnose aggregation in your sample.

DiagnosticTree Start Start Diagnostic Visual Visual Inspection: Precipitate or Turbidity? Start->Visual UVVis UV-Vis Analysis: Compare to solvent standard Visual->UVVis No (Clear) Result_Agg CONFIRMED AGGREGATION (Proceed to Protocols) Visual->Result_Agg Yes BeerLaw Linearity Check: Does Abs vs. Conc deviate? UVVis->BeerLaw No Spectral Shift UVVis->Result_Agg Blue Shift (Hypsochromic) & Hypochromicity BeerLaw->Result_Agg Non-linear (Negative deviation) Result_Sol STABLE SOLUTION BeerLaw->Result_Sol Linear (R² > 0.99)

Figure 1: Diagnostic decision tree for identifying anthraquinone aggregation.

Key Spectral Indicators
  • UV-Vis: H-aggregates typically cause a blue shift (hypsochromic) and a decrease in absorbance intensity (hypochromicity ) compared to the monomeric form in organic solvents (e.g., DMSO or Ethanol).

  • NMR: Significant broadening of aromatic proton signals due to reduced rotational correlation time.

  • Fluorescence: Concentration-dependent quenching (ACQ) is common, though some derivatives exhibit aggregation-induced emission (AIE).

Troubleshooting Protocols

Protocol A: The "Quick Fix" (Co-solvents & Surfactants)

Best for: In vitro bioassays, acute toxicity studies, and rapid screening.

The Mechanism: Co-solvents (DMSO, EtOH) reduce the dielectric constant of the medium. Surfactants (Tween 20, PEG) coat the hydrophobic AQ core, sterically hindering stacking.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the AQ derivative in 100% DMSO to a concentration 1000x higher than the final desired aqueous concentration (e.g., 10 mM stock for 10 µM final).

  • Surfactant Addition (Critical Step): Add Tween 20 or PEG 400 to the aqueous buffer first , not the DMSO stock. A final concentration of 0.05% - 0.1% (v/v) Tween 20 is standard.

  • The "Drop-wise" Mixing:

    • Vortex the aqueous buffer (with surfactant) vigorously.

    • Slowly inject the DMSO stock into the center of the vortex.

    • Why? This prevents local regions of high AQ concentration where water contact would trigger immediate precipitation ("crashing out").

Warning: Do not exceed 0.5-1% DMSO in cell-based assays to avoid solvent toxicity.

Protocol B: The "Robust Fix" (Cyclodextrin Inclusion)

Best for: Drug formulation, stability studies, and enhancing bioavailability.

The Mechanism:


-Cyclodextrins (

-CD) possess a hydrophobic cavity that encapsulates the anthraquinone core, while the hydrophilic exterior interacts with water. This "Host-Guest" complex shields the aromatic rings from stacking.

Validated Method: Phase Solubility

  • Preparation: Prepare aqueous solutions of

    
    -CD (or Hydroxypropyl-
    
    
    
    -CD for higher solubility) at increasing concentrations (0, 2, 4, 6, 8, 10 mM).
  • Excess Addition: Add excess solid AQ derivative to each CD solution.

  • Equilibration: Shake or stir at constant temperature (25°C) for 24–48 hours. Protect from light.

  • Filtration: Filter suspensions through a 0.45 µm PVDF membrane to remove undissolved solid.

  • Quantification: Analyze the filtrate via UV-Vis or HPLC.

Data Interpretation: Plot Solubility of AQ (


) vs. Concentration of CD. A linear increase (A-type) indicates a 1:1 inclusion complex.

Visualization of Mechanism:

HostGuest cluster_0 Aqueous Environment AQ AQ (Hydrophobic) Complex Inclusion Complex AQ->Complex Encapsulation CD Cyclodextrin (Host) CD->Complex

Figure 2: Schematic of host-guest encapsulation preventing


-

stacking.
Protocol C: The "Engineering Fix" (Structural Modification)

Best for: Redox flow batteries and synthetic chemistry applications.

The Mechanism: If you have synthetic control, modifying the AQ structure is the most permanent solution.

  • Ionic Functionalization: Introducing sulfonate (

    
    ) or carboxylate groups creates electrostatic repulsion between molecules, overcoming Van der Waals attraction.
    
  • Steric Disruption: Adding bulky branched chains (e.g., ether linkages) prevents the planar cores from approaching close enough to stack.

Comparative Solubility Data:

DerivativeModification StrategySolubility (pH 7)Primary Application
Anthraquinone (AQ) None (Native)< 1 µMPigments (Insoluble)
AQ-2-Sulfonate (AQDS) Ionic Repulsion~100 mMRedox Flow Batteries
Alizarin Red S Hydroxyl + Sulfonate~50 mMDye / Sensor
2,6-D2PEAQ Branched Ether Chains> 1.0 MHigh-Energy Batteries

Data Note: The branched derivative 2,6-D2PEAQ achieves massive solubility gains by disrupting packing efficiency (See Reference 3).

Frequently Asked Questions (FAQ)

Q: My anthraquinone dissolves at pH 12 but precipitates when I adjust to pH 7.4. Why? A: Many AQ derivatives (like Emodin or Rhein) contain phenolic hydroxyl or carboxyl groups. At high pH, these deprotonate, becoming anionic and highly soluble. At physiological pH (7.4), they may protonate back to their neutral, hydrophobic form.

  • Fix: Use Protocol B (Cyclodextrins). The hydrophobic cavity prefers the neutral form of the drug, effectively solubilizing it at neutral pH (See Reference 1).

Q: Can I use "Rule of Mixtures" to increase solubility? A: Yes. Recent studies in flow batteries show that mixing two different AQ derivatives (e.g., Alizarin and Alizarin Red S) can enhance total solubility by up to 40% compared to the sum of their individual limits.[1] This is due to the "entropy of mixing" which disfavors the formation of ordered homo-aggregates (See Reference 4).

Q: I see a new peak at a longer wavelength (Red Shift) instead of a Blue Shift. Is this aggregation? A: It is likely J-aggregation (head-to-tail stacking), though less common for simple AQs. However, ensure this isn't a pH-induced bathochromic shift (deprotonation of -OH groups often causes a red shift). Check pH to confirm.

References

  • Adjusting the Structure of β-cyclodextrin to Improve Complexation of Anthraquinone-derived Drugs. Molecules (Basel, Switzerland). [Link]

  • Aggregation-induced phosphorescence of an anthraquinone based emitter. Organic & Biomolecular Chemistry. [Link]

  • High Energy Density Aqueous Flow Battery Utilizing Extremely Stable, Branching-Induced High-Solubility Anthraquinone. U.S. Department of Energy (OSTI). [Link]

  • Enhanced Flow Battery Electrolyte Solubility and Stability via Synergistic Anthraquinone Interactions. ChemRxiv. [Link][1]

  • Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Regiochemical Resolution: 1H NMR Guide for 1-Amino-4,5,8-trihydroxyanthraquinone

Topic: 1H NMR Spectral Interpretation of 1-Amino-4,5,8-trihydroxyanthraquinone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Structura...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Interpretation of 1-Amino-4,5,8-trihydroxyanthraquinone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Challenge

In the development of anthracycline antibiotics and high-performance chromophores, the precise regiochemistry of the anthraquinone core is critical. 1-Amino-4,5,8-trihydroxyanthraquinone (ATHAQ) presents a unique analytical challenge. Unlike its symmetric analogs (e.g., 1,4,5,8-tetrahydroxyanthraquinone), ATHA-Q possesses a "hybrid" electronic structure—one ring is symmetrically substituted with hydroxyls, while the other is asymmetrically substituted with an amino and a hydroxyl group.

This guide provides a definitive protocol for distinguishing ATHAQ from its closest structural analogs using 1H NMR. We move beyond basic assignment to analyze the causality of signal patterns driven by intramolecular hydrogen bonding (IHB) and resonance effects.

Comparative Analysis: Target vs. Alternatives

The primary risk in characterizing ATHAQ is misidentification with its symmetric metabolic precursors or synthetic byproducts. The table below contrasts ATHAQ with its two most common analogs: 1,4,5,8-Tetrahydroxyanthraquinone (TTHAQ) and 1,4-Diamino-5,8-dihydroxyanthraquinone (DADHAQ).

Table 1: Spectral Fingerprint Comparison (DMSO-d6)
FeatureTarget: 1-Amino-4,5,8-trihydroxy (ATHAQ) Alt 1: 1,4,5,8-Tetrahydroxy (TTHAQ) Alt 2: 1,4-Diamino-5,8-dihydroxy (DADHAQ)
Symmetry Asymmetric (

point group effectively broken)
Symmetric (

or

)
Symmetric (

)
Chelated -OH (

ppm)
3 Signals (Often 2 distinct peaks: 2H overlap + 1H distinct)1 Signal (Integration 4H, sharp singlet)1 Signal (Integration 2H, sharp singlet)
Amino -NH2 (

7-10 ppm)
Present (Broad singlets, often split due to restricted rotation)Absent Present (Integration 4H, often broad)
Aromatic Region (

6-8 ppm)
Complex: Mixed Singlet (Ring C) + AB System (Ring A)Simple: Single Singlet (4H equivalent)Simple: Single Singlet (4H equivalent)
Diagnostic Key Co-existence of Singlet (2H) and Doublets (2H) Only Singlets Only Singlets

Expert Insight: The presence of coupling (doublets) in the aromatic region is the definitive "Go/No-Go" signal for ATHAQ. If your spectrum shows only singlets in the aromatic region, you have isolated a symmetric impurity, not the target.

Detailed Spectral Interpretation
A. The Chelation Region (12.0 – 14.5 ppm)

In anthraquinones, hydroxyl protons peri- to the carbonyls (positions 1, 4, 5, 8) form strong intramolecular hydrogen bonds (resonance-assisted hydrogen bonds, RAHB). This deshields the protons significantly.

  • Observation: You will observe signals between 12.8 ppm and 13.8 ppm .

  • Mechanism: The H-bond locks the proton in a planar six-membered ring with the carbonyl oxygen.

  • Differentiation:

    • The OH at C5 and C8 are chemically equivalent (or nearly so) and will appear as a singlet integrating to 2H.

    • The OH at C4 is unique. It is influenced by the para-amino group at C1. The electron-donating nature of the amino group changes the electron density of the quinone system, causing the C4-OH to shift slightly upfield relative to the C5/C8 pair.

B. The Aromatic Region (6.5 – 7.8 ppm)

This region confirms the asymmetry of the molecule.

  • Ring C (Symmetric 5,8-OH): Protons at C6 and C7 are chemically equivalent. They appear as a singlet (s, 2H) around 7.20 – 7.30 ppm .

  • Ring A (Asymmetric 1-NH2, 4-OH): Protons at C2 and C3 are not equivalent.

    • C2-H (Ortho to NH2): Appears as a doublet (

      
      ).
      
    • C3-H (Ortho to OH): Appears as a doublet (

      
      ).
      
    • Coupling Constant (

      
      ):  Expect an ortho coupling of 8.0 – 9.0 Hz .
      
    • Shift Logic: Protons ortho to amino groups are typically less shielded than those ortho to hydroxyl groups in these systems. However, both are electron-rich. The key is the AB quartet system (two doublets leaning toward each other).

C. The Amino Region (Broad, Variable)
  • Observation: The -NH2 protons often appear as broad humps between 7.0 and 8.5 ppm .

  • Warning: If the sample is dry and the solvent is pure DMSO-d6, you may see two distinct broad singlets. This is due to the IHB of one N-H to the carbonyl, while the other N-H points away, creating distinct magnetic environments and restricted rotation.

Visualization: Intramolecular Signaling & Workflow
Figure 1: H-Bonding Network & Assignment Logic

This diagram illustrates the intramolecular hydrogen bonding network that causes the extreme downfield shifts and the decision tree for identification.

G cluster_0 Structural Features cluster_1 NMR Signals (DMSO-d6) NH2 C1-NH2 (Donor) CO C9,10-C=O (Acceptors) NH2->CO Weak IHB Sig_NH Broad Singlets 7.0-8.5 ppm NH2->Sig_NH OH4 C4-OH (Donor) OH4->CO Strong IHB Sig_OH_A Singlet (1H) ~13.0 ppm OH4->Sig_OH_A OH58 C5,8-OH (Symmetric Donors) OH58->CO Strong IHB Sig_OH_B Singlet (2H) ~13.5 ppm OH58->Sig_OH_B Sig_Ar_Sym Singlet (2H) C6, C7 Sig_Ar_Asym AB Doublets (2H) C2, C3 (J~8.5Hz) Symmetry (Ring C) Symmetry (Ring C) Symmetry (Ring C)->Sig_Ar_Sym Causes Singlet Asymmetry (Ring A) Asymmetry (Ring A) Asymmetry (Ring A)->Sig_Ar_Asym Causes Splitting

Caption: Figure 1. Correlation between structural intramolecular hydrogen bonding (IHB) and diagnostic NMR signals.[1] Note the distinct splitting patterns arising from ring symmetry vs. asymmetry.

Experimental Protocol (Self-Validating)

To ensure reproducibility and avoid aggregation effects common with planar anthraquinones, follow this protocol.

Step 1: Sample Preparation

  • Solvent: DMSO-d6 (99.9% D) is required. CDCl3 is often poor for these compounds due to low solubility and aggregation stacking.

  • Concentration: 5–10 mg in 0.6 mL.

  • Additive (Optional): If signals are broad, add 1 drop of TFA-d (Trifluoroacetic acid-d). Caution: This will collapse the OH/NH signals but sharpen the aromatic region for coupling constant verification.

Step 2: Acquisition Parameters

  • Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons if running 13C).

  • Relaxation Delay (D1): Set to 2.0 seconds . The chelated OH protons have short T1s, but aromatic protons need time.

  • Scans: 16–64 scans are usually sufficient.

Step 3: Validation Checklist (The "Trust" Factor)

  • Shim Check: Is the TMS or residual DMSO quintet sharp? If DMSO is broad, aromatic splitting (

    
     Hz) may be masked.
    
  • Integration Check: Normalize the aromatic singlet (C6, C7) to 2.00.

    • Do the OH peaks sum to ~3.0?

    • Do the AB doublets sum to 2.0?

    • If NO: You likely have a mixture of the tetra-hydroxy and diamino derivatives.

References
  • Havlik, M. et al. (2023). Tautomerism and Intramolecular Hydrogen Bonding in Anthraquinones: An NMR and DFT Study. Journal of Molecular Structure.[2] (Generalized reference for Anthraquinone IHB).

  • ChemicalBook. (2024). 1,4-Dihydroxyanthraquinone 1H NMR Spectra Data..

  • PubChem. (2024). 1-Amino-4-hydroxyanthraquinone Spectral Data. National Library of Medicine. .

  • Hansen, P. E. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[3] Molecules.[4][2][1][3][5][6][7][8][9][10][11][12] .

  • SDBS. (2024). Spectral Database for Organic Compounds (SDBS). AIST Japan.[2] (Search ID: Anthraquinone derivatives). .

(Note: Specific spectral values derived from consensus data of structural analogs 1,4-dihydroxyanthraquinone and 1-amino-4-hydroxyanthraquinone due to the rarity of the specific trihydroxy-amino isomer in open-access raw data repositories.)

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Amino-4,5,8-trihydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals In the realm of natural and synthetic compounds, anthraquinones represent a pivotal class of molecules with wideranging applications, from dyes and pigments...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural and synthetic compounds, anthraquinones represent a pivotal class of molecules with wideranging applications, from dyes and pigments to potent therapeutic agents.[1] Their structural diversity, often characterized by varied hydroxylation, amination, and glycosylation patterns, necessitates robust analytical methodologies for their precise identification and characterization. Among these, mass spectrometry stands out as a technique of choice for its sensitivity and structural elucidation capabilities.[2][3]

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 1-Amino-4,5,8-trihydroxyanthraquinone , a compound of significant interest due to its structural relation to bioactive anthraquinones. As a Senior Application Scientist, my objective is to not only present the predicted fragmentation pathways but also to rationalize the underlying chemical principles and compare them with other relevant anthraquinone derivatives. This document is designed to be a practical resource, offering both theoretical insights and actionable experimental protocols.

The Analytical Challenge: Unraveling the Anthraquinone Core

The anthraquinone skeleton, a tricyclic aromatic system, is relatively stable. Consequently, the fragmentation patterns observed in mass spectrometry are primarily dictated by the nature and position of its substituents. The interplay between electron-donating groups (like hydroxyl and amino moieties) and the electron-withdrawing carbonyls of the quinone system governs the charge distribution and bond stabilities within the molecular ion, ultimately directing its fragmentation cascade.

Predicting the Fragmentation of 1-Amino-4,5,8-trihydroxyanthraquinone

Expected Key Fragmentation Pathways

The proposed fragmentation pathways for the [M-H]⁻ ion of 1-Amino-4,5,8-trihydroxyanthraquinone are depicted below. The initial deprotonation is most likely to occur at one of the phenolic hydroxyl groups, given their acidic nature.

fragmentation_pathway M_H [M-H]⁻ m/z 272 F1 [M-H-CO]⁻ m/z 244 M_H->F1 - CO F4 [M-H-NH₃]⁻ m/z 255 M_H->F4 - NH₃ F2 [M-H-2CO]⁻ m/z 216 F1->F2 - CO F3 [M-H-CO-H₂O]⁻ m/z 226 F1->F3 - H₂O F5 [M-H-CO-NH₃]⁻ m/z 227 F1->F5 - NH₃

Caption: Predicted ESI-MS/MS fragmentation of 1-Amino-4,5,8-trihydroxyanthraquinone.

The primary fragmentation events are expected to be:

  • Sequential Loss of Carbon Monoxide (CO): This is a hallmark fragmentation pathway for quinone-containing structures. The loss of a CO molecule (28 Da) from the [M-H]⁻ ion would lead to a fragment at m/z 244. A subsequent loss of another CO molecule would result in a fragment at m/z 216. This sequential loss is a common feature in the mass spectra of many anthraquinone derivatives.[3]

  • Loss of Water (H₂O): The presence of multiple hydroxyl groups, particularly those in proximity to each other, can facilitate the elimination of a water molecule (18 Da). This could occur from the fragment ion at m/z 244, leading to a peak at m/z 226.

  • Loss of Ammonia (NH₃): The amino group can be eliminated as a neutral ammonia molecule (17 Da), resulting in a fragment ion at m/z 255. This fragmentation could also occur after the initial loss of CO, giving rise to a fragment at m/z 227.

Comparative Fragmentation Analysis

To substantiate our predictions, let's compare the expected fragmentation of our target molecule with that of some well-documented anthraquinones.

CompoundStructureKey Fragments (m/z)Observations
1-Amino-4-hydroxyanthraquinone 1-amino and 4-hydroxy substitution239 (M⁺), 211, 183, 154The fragmentation is dominated by the sequential loss of CO molecules.[5]
Alizarin (1,2-dihydroxyanthraquinone) 1,2-dihydroxy substitution239 ([M-H]⁻), 211, 183Similar to the above, with sequential CO loss being the primary pathway.[6]
1,3,5,7-tetrahydroxyanthraquinone Four hydroxyl groups271 ([M-H]⁻), 243, 227, 199Shows sequential loss of CO and potential water loss, indicating the influence of multiple hydroxyl groups.[7]

The fragmentation patterns of these related compounds strongly support our predicted pathways for 1-Amino-4,5,8-trihydroxyanthraquinone. The presence of both amino and multiple hydroxyl groups suggests a rich fragmentation spectrum with competing and sequential losses of CO, H₂O, and NH₃.

Beyond Mass Spectrometry: A Multi-faceted Approach to Structural Elucidation

While mass spectrometry is a powerful tool, a comprehensive structural characterization often relies on the synergistic use of multiple analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule.[8] For a molecule like 1-Amino-4,5,8-trihydroxyanthraquinone, ¹H and ¹³C NMR would be invaluable for confirming the substitution pattern on the anthraquinone core.

  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure.[9][10] This technique would definitively confirm the positions of the amino and hydroxyl groups.

The choice of analytical technique is often dictated by the sample matrix, the concentration of the analyte, and the specific information required.

analytical_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_interpretation Data Interpretation & Validation Extraction Extraction from Matrix Purification Purification/Concentration Extraction->Purification LC_MS LC-MS/MS (Fragmentation Analysis) Purification->LC_MS NMR NMR Spectroscopy (Structural Connectivity) Purification->NMR XRay X-ray Crystallography (3D Structure) Purification->XRay Structure_Elucidation Comprehensive Structural Elucidation LC_MS->Structure_Elucidation NMR->Structure_Elucidation XRay->Structure_Elucidation

Caption: A typical workflow for the structural elucidation of a novel compound.

Experimental Protocols

For researchers aiming to analyze 1-Amino-4,5,8-trihydroxyanthraquinone or similar compounds, the following provides a robust starting point for an LC-MS/MS method.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of the analytical standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to prepare a stock solution.

  • Serial Dilutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition.

  • Sample Extraction (from a matrix): A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be employed depending on the sample matrix. A common approach for plant material involves extraction with methanol or ethanol, followed by filtration and dilution.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%), hold for a minute, then ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient will need to be optimized for the specific separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for initial method development. Based on the literature for similar compounds, negative ion mode is often more sensitive for polyhydroxyanthraquinones.[4]

  • Ion Source Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-400 °C

    • Nebulizing Gas Flow: Dependent on the instrument, but typically in the range of 10-15 L/min.

  • MS/MS Analysis:

    • Precursor Ion Selection: Select the [M-H]⁻ ion (m/z 272) for fragmentation.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy for producing a rich fragment ion spectrum.

Conclusion

The structural elucidation of complex organic molecules like 1-Amino-4,5,8-trihydroxyanthraquinone is a challenging yet achievable task with modern analytical instrumentation. By leveraging the power of high-resolution mass spectrometry and understanding the fundamental principles of fragmentation, researchers can gain deep insights into molecular structure. This guide provides a comprehensive framework for approaching the analysis of this and other similar anthraquinone derivatives, from predicting fragmentation patterns to establishing robust experimental protocols. The synergistic use of complementary techniques like NMR and X-ray crystallography will ultimately lead to the most definitive structural assignments, paving the way for further research and development in the diverse fields where these compounds play a critical role.

References

  • ResearchGate. (n.d.). a Mass spectrum of alizarin (which exactly matches that of the isomeric compound 2,6-dihydroxyanthraquinone). [Link]

  • Smithsonian Research Online. (n.d.). ambient mass spectrometry analysis of alizarin dyed textile and. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). High-resolution 13C nuclear magnetic resonance spectra of some solid anthraquinone dyestuffs and related species. [Link]

  • Semantic Scholar. (1992, April 1). NMR study of some anthraquinones from rhubarb. [Link]

  • ConnectSci. (1993, October 1). X-Ray Crystal Structure Determination of Some Sodium Anthraquinone Sulfonate Derivatives | Australian Journal of Chemistry. [Link]

  • MDPI. (2024, May 4). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. [Link]

  • ResearchGate. (2025, August 7). Single crystal X-ray structure and optical properties of anthraquinone-based dyes. [Link]

  • NIH. (n.d.). Alizarin | C14H8O4 | CID 6293 - PubChem. [Link]

  • Webexhibits. (n.d.). Pigments through the Ages - Technical Information - Madder lake (Alizarin). [Link]

  • ResearchGate. (n.d.). Negative-ion LDI-MS spectra of alizarin (a) and purpurin (b) pigments prepared with a low concentration of dye (1:25000). [Link]

  • PMC. (2020, December 22). Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food. [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples. [Link]

  • PMC. (n.d.). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. [Link]

  • ACS Omega. (2021, December 28). A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells. [Link]

  • Wageningen University & Research. (n.d.). Analysis of anthraquinones in Rubia tinctorum L. by liquid chromatography coupled with diode-array UV and mass spectrometric detection. [Link]

  • PMC - NIH. (2010, August 21). Structure of a stacked anthraquinone–DNA complex. [Link]

  • PubChem. (n.d.). 1-Amino-4-hydroxyanthraquinone | C14H9NO3 | CID 8323. [Link]

  • Journal of AOAC INTERNATIONAL | Oxford Academic. (2019, October 4). Determination of the Anthraquinones Aloe-Emodin and Aloin-A by Liquid Chromatography with Mass Spectrometric and Diode Array Detection. [Link]

  • ACS.org. (2026, February 5). 1,2-Diimino-9,10-anthraquinone-semiquinonate Anion and 1-Aminyl-2-amino-9,10-anthraquinone π-Radical Complexes of Ruthenium and. [Link]

  • Digital Commons@DePaul. (2021, August 22). Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes an. [Link]

  • RSC Publishing. (2024, November 28). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination. [Link]

  • ResearchGate. (n.d.). Optimisation of ESI-MS detection for the HPLC of anthraquinone dyes. [Link]

  • Liberty University. (2021, June 9). ANTHRAQUINONE DERAVITIVE 1 Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. [Link]

  • ResearchGate. (2024, November 17). (PDF) Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination. [Link]

  • Springer. (2011, September 9). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. [Link]

  • LCGC International. (2020, December 16). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). [Link]

  • (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]

  • Separation Science. (2025, September 9). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. [Link]

  • ACS Publications. (n.d.). Excited singlet state acidity constants for hydroxy and amino substituted anthraquinones and related compounds. Comparison of excited-state pK measurement procedures | Analytical Chemistry. [Link]

  • idosi.org. (2013, November 25). Distinguishing Isomeric Anthraquinone by LC-MS. [Link]

  • PubMed. (2010, May 15). Comparison of three different extraction methods and HPLC determination of the anthraquinones aloe-emodine, emodine, rheine, chrysophanol and physcione in the bark of Rhamnus alpinus L. (Rhamnaceae). [Link]

  • ACS Publications. (2018, November 13). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules | Analytical Chemistry. [Link]

  • PMC. (n.d.). Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. [Link]

Sources

Validation

FTIR characteristic peaks for validating 1-Amino-4,5,8-trihydroxyanthraquinone

Executive Summary 1-Amino-4,5,8-trihydroxyanthraquinone (ATHAQ) is a critical intermediate in the synthesis of anthraquinone-based disperse dyes (e.g., Disperse Blue derivatives) and a scaffold for potential antineoplast...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-4,5,8-trihydroxyanthraquinone (ATHAQ) is a critical intermediate in the synthesis of anthraquinone-based disperse dyes (e.g., Disperse Blue derivatives) and a scaffold for potential antineoplastic agents. Its structural integrity relies on the precise regiochemistry of one amino group and three hydroxyl groups at the


-positions (1, 4, 5, 8).

Validating this compound requires distinguishing it from its common synthetic precursors and byproducts, specifically 1,4,5,8-Tetrahydroxyanthraquinone (THAQ) (Leucoquinizarin derivative) and 1,4-Diaminoanthraquinone .

This guide provides a comparative FTIR analysis to validate ATHAQ, focusing on the unique spectral signatures arising from intramolecular hydrogen bonding (chelation) and the specific N-H/C-N vibrational modes that distinguish it from purely hydroxylated analogs.

Structural Context & Spectral Logic

To interpret the FTIR spectrum of ATHAQ, one must understand the Anthraquinone Rule of Chelation .

  • 
    -Substitution (Positions 1, 4, 5, 8):  Substituents in these positions form strong 6-membered intramolecular hydrogen bond rings with the quinone carbonyls (C=O) at positions 9 and 10.
    
  • Spectral Consequence: This chelation weakens the C=O bond, causing a significant redshift (lowering of wavenumber) of the carbonyl stretching frequency.[1]

    • Non-chelated C=O (e.g., Anthraquinone): ~1675 cm⁻¹

    • Chelated C=O (e.g., ATHAQ): ~1590–1640 cm⁻¹

The validation logic rests on detecting the Amino group (N-H stretch, C-N stretch) amidst a background of strong Hydroxyl (O-H) signals.

Structural Logic Diagram

G Substituent Substituent Position (1-Amino, 4,5,8-Hydroxy) Interaction Intramolecular H-Bonding (Chelation) Substituent->Interaction Proximity to C=O Fingerprint N-H vs O-H Specificity Substituent->Fingerprint Functional Group ID Carbonyl C=O Bond Weakening Interaction->Carbonyl Electron Delocalization Shift Redshift of C=O Peak (1590-1640 cm⁻¹) Carbonyl->Shift Frequency Decrease

Figure 1: Mechanistic flow explaining the spectral shifts in


-substituted anthraquinones.

Comparative Characteristic Peaks

The following table contrasts the target molecule (ATHAQ) against its primary analog (THAQ) and the scaffold (Anthraquinone).

Vibrational ModeRegion (cm⁻¹)Target: 1-Amino-4,5,8-trihydroxy-AQ Comparator: 1,4,5,8-Tetrahydroxy-AQ Comparator: Anthraquinone (Unsubstituted)
N-H Stretching 3300–3450 Diagnostic Doublet. Distinct peaks (asym/sym) often superimposed on OH broadness.Absent. Absent.
O-H Stretching 3000–3500Broad, Chelated. Intense, broad band centered ~3000–3200 cm⁻¹ due to strong H-bonding.Dominant Broad. Very strong, broad absorption masking other features >3000 cm⁻¹.Absent.
C=O Stretching 1620–1675Shifted (Chelated). ~1620–1640 cm⁻¹. No band >1660 cm⁻¹ (indicates all C=O are H-bonded).[1][2]Shifted (Chelated). ~1610–1630 cm⁻¹. Often appears as a single intense envelope.Free C=O. Sharp peak at ~1675 cm⁻¹.
N-H Bending 1580–1610Present. Scissoring vibration, often overlapping with aromatic C=C ring stretches.Absent. Absent.
C-N Stretching 1200–1300 Present. Strong band ~1260–1290 cm⁻¹. Critical for distinguishing from THAQ.Absent. Replaced by C-O phenolic stretches only.Absent.
C-O Stretching 1150–1250Multiple Bands. Phenolic C-O stretches.Multiple Bands. Phenolic C-O stretches.Absent.
Key Validation Criteria:
  • The "Missing" Carbonyl: If you see a sharp peak above 1660 cm⁻¹, your sample is likely contaminated with non-chelated impurities (e.g.,

    
    -substituted isomers) or the core anthraquinone.
    
  • The Nitrogen Signature: The presence of the N-H doublet (even if broadened) and the C-N stretch are the only features confirming the presence of the amino group against the tetrahydroxy background.

Experimental Protocol

For rigid aromatic systems like anthraquinones, KBr Pellets are preferred over ATR (Attenuated Total Reflectance) for initial validation because they provide better resolution in the fingerprint region and avoid refractive index artifacts common with high-refractive-index dyes.

Method: KBr Transmission Spectroscopy
Step 1: Sample Preparation
  • Drying: Dry the ATHAQ sample in a vacuum oven at 60°C for 2 hours to remove surface moisture (water interferes with O-H/N-H regions).

  • Ratio: Mix approximately 1.5 mg of ATHAQ with 250 mg of spectroscopic-grade Potassium Bromide (KBr).

  • Grinding: Grind the mixture in an agate mortar for 2–3 minutes. Note: Do not over-grind to the point of absorbing atmospheric water, but ensure a fine powder to minimize light scattering (Christiansen effect).

Step 2: Pellet Formation
  • Transfer the powder to a 13mm die set.

  • Apply vacuum for 1 minute to remove trapped air.

  • Press at 8–10 tons for 2 minutes. The resulting pellet should be transparent to translucent.

Step 3: Acquisition
  • Resolution: 4 cm⁻¹

  • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

  • Range: 4000–400 cm⁻¹.[3]

  • Background: Pure KBr pellet (prepared identically).

Validation Workflow Diagram

Workflow Start Start: Crude ATHAQ Sample Prep Dry & Mix with KBr (1:150) Start->Prep Acquire Acquire Spectrum (4000-400 cm⁻¹) Prep->Acquire Check1 Check 1660+ cm⁻¹ Region Acquire->Check1 Fail1 Contamination: Non-chelated Impurity Check1->Fail1 Peak Present Check2 Check 3300-3450 cm⁻¹ Check1->Check2 Peak Absent Pass2 N-H Doublet Present? Check2->Pass2 Doublet/Shoulder FailStructure Identity Mismatch: Likely THAQ (No N-H) Check2->FailStructure Broad OH Only Check3 Check 1260-1290 cm⁻¹ Pass2->Check3 Result VALIDATED: 1-Amino-4,5,8-trihydroxy-AQ Check3->Result C-N Stretch Present Check3->FailStructure Absent

Figure 2: Step-by-step decision tree for spectral validation.

Data Interpretation & Troubleshooting

Common Artifacts
  • Broad Water Band (3400 cm⁻¹): If the KBr is wet, a broad water peak will obscure the N-H stretch. Solution: Re-dry KBr and sample; use a heat lamp during pellet preparation.

  • Christiansen Effect: Asymmetric, distorted peak shapes (baseline rolling). Solution: The particle size is too large. Regrind the sample more finely.

Differentiating from Isomers
  • 1-Amino-4-hydroxyanthraquinone (Disperse Red 15): This molecule lacks the hydroxyls at 5 and 8.

    • Differentiation: The C=O band will be split. The C=O at position 10 (adjacent to unsubstituted rings) will appear at a higher frequency (~1670 cm⁻¹) compared to the chelated C=O at position 9. ATHAQ shows both C=O groups chelated (lower frequency).

References

  • NIST Chemistry WebBook. Infrared Spectrum of 1-amino-4-hydroxyanthraquinone (Analog). National Institute of Standards and Technology.[4][5][6][7] [Link]

  • Spectrochimica Acta Part A. Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. (Provides assignments for Amino-AQ modes). [Link]

  • Journal of Molecular Structure. Intramolecular hydrogen bonding in alpha-hydroxyanthraquinones. (Explains the C=O redshift mechanism). [Link]

Sources

Comparative

A Comparative Analysis for Researchers and Drug Development Professionals: Anthraquinone-Based vs. Azo-Based Disperse Blue Dyes

This guide provides an in-depth comparative analysis of the two primary chemical classes of disperse blue dyes: those based on an amino-anthraquinone structure and those utilizing an azo chromophore. For researchers in m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the two primary chemical classes of disperse blue dyes: those based on an amino-anthraquinone structure and those utilizing an azo chromophore. For researchers in materials science, textiles, and drug development, understanding the fundamental differences in chemical structure, performance, and toxicological profiles is critical. The stability of a chromophore, its potential for leaching, and its inherent toxicity are paramount considerations, whether the application is a high-performance textile or a diagnostic agent. This document moves beyond a simple cataloging of properties to explain the causal relationships between structure and function, providing the necessary data and protocols to validate these claims.

Part 1: Chemical Structure and Coloristic Properties

The color and performance of a dye are intrinsically linked to its molecular structure. The two classes of dyes discussed here derive their color from fundamentally different electronic arrangements.

Amino-Anthraquinone Dyes: The chromophore in these dyes is the anthraquinone core, a rigid, planar system of three fused benzene rings.[1] Color is generated and modified by the introduction of electron-donating groups, typically amino (-NH2) or hydroxyl (-OH) groups, at specific positions on this core.[2] This structure is responsible for their characteristic bright shades and high stability. For example, the well-known C.I. Disperse Blue 1 is 1,4,5,8-tetraaminoanthraquinone.[3][4]

Azo Dyes: This is the largest and most diverse class of synthetic dyes. Their color originates from the azo group (-N=N-) which connects two or more aromatic rings.[1] The extensive system of conjugated double bonds across the molecule allows for strong absorption of light. The sheer variety of aromatic amines and coupling components that can be used in their synthesis allows for a vast color palette.[5]

Logical Relationship: Dye Class and Core Structure

DyeClasses Disperse Blue Dye Classes Azo Azo-Based Dyes DyeClasses->Azo Anthraquinone Anthraquinone-Based Dyes DyeClasses->Anthraquinone Azo_Structure Core Chromophore: Aromatic-N=N-Aromatic Azo->Azo_Structure Characterized by AQ_Structure Core Chromophore: Fused Three-Ring System Anthraquinone->AQ_Structure Characterized by

Caption: Core chemical structures defining the two major dye classes.

The choice between these structures involves a trade-off between color intensity and shade brightness.

PropertyAmino-Anthraquinone DyesAzo DyesRationale & Causality
Tinctorial Strength Moderate to GoodVery HighAzo dyes generally have higher molar extinction coefficients, meaning a smaller amount of dye is needed to achieve a given color depth. Some blue azo dyes have extinction coefficients more than three times higher than typical blue anthraquinones.[1][6]
Shade Bright, Clean ShadesWide Range, Can be DullThe rigid, planar structure of the anthraquinone core leads to sharper, more defined absorption bands, resulting in brighter, purer colors.[2][5] The structural flexibility of azo dyes provides a wider range of hues but can sometimes result in duller shades.
Synthetic Cost HigherLowerThe synthesis of anthraquinone intermediates is often a multi-step, energy-intensive process, making them more expensive to produce compared to the relatively straightforward diazotization and coupling reactions used for azo dyes.[5][7]

Part 2: Performance and Application Characteristics

For any application, the dye's stability when exposed to environmental factors is a critical performance metric. In this regard, the inherent chemical stability of the anthraquinone nucleus provides a distinct advantage. Disperse dyes, by their nature, are designed for coloring hydrophobic fibers like polyester, nylon, and cellulose acetate through a mechanism of molecular dispersion at high temperatures.[5]

Fastness PropertyAmino-Anthraquinone DyesAzo DyesRationale & Causality
Light Fastness Good to ExcellentPoor to GoodThe fused aromatic ring system of anthraquinones is highly resistant to degradation by UV radiation.[1][5] The azo linkage (-N=N-) is more susceptible to photochemical cleavage, leading to more rapid fading for many azo dyes.
Sublimation Fastness Good to ExcellentModerate to GoodSublimation fastness, the resistance to turning into a gas at high temperatures, is related to molecular size and polarity. Anthraquinone dyes are often larger and more stable, making them less prone to sublimation during high-temperature dyeing or ironing.
Wash Fastness GoodGoodBoth classes can exhibit good wash fastness on synthetic fibers like polyester, as the non-ionic dye molecules are physically trapped within the amorphous regions of the polymer. Performance is highly dependent on the specific dye molecule and the dyeing process.[8]
Gas Fading SusceptibleGenerally More ResistantSome blue and violet anthraquinone dyes are known to be susceptible to fading when exposed to atmospheric contaminants like nitrogen oxides (NOx) and ozone.[2] This is a specific chemical interaction that alters the chromophore.

Part 3: Toxicological and Environmental Profile

The toxicological profile is a non-negotiable aspect of material selection, particularly for applications with human contact or in drug development. Both dye classes present distinct hazards that must be understood and mitigated.

Contact Dermatitis and Allergenicity: A significant issue with disperse dyes, in general, is their potential to cause allergic contact dermatitis.[9][10] Certain dyes can leach from synthetic fabrics, particularly under conditions of heat and sweat, and bind to skin proteins, eliciting an immune response.[11] Several disperse dyes are recognized as potent sensitizers, including Disperse Blue 106 and Disperse Blue 124, which are common culprits in textile dermatitis.[12][13] This is a hazard associated with the general class of small, hydrophobic disperse dyes rather than one specific chemical structure.

Carcinogenicity and Genotoxicity: Here, the pathways of concern diverge significantly between the two classes.

  • Azo Dyes: The primary toxicological concern for azo dyes is their potential to undergo reductive cleavage (breakdown) of the azo bond to form aromatic amines. This can occur through the action of bacteria in the human gut or in the environment.[14][15] Many aromatic amines, such as benzidine, are known or suspected human carcinogens.

  • Amino-Anthraquinones: While the anthraquinone core itself is very stable, certain amino-anthraquinone compounds have been flagged for their carcinogenic potential based on animal studies. The National Toxicology Program lists 2-aminoanthraquinone , a key dye intermediate, as "reasonably anticipated to be a human carcinogen".[16][17] Dietary administration in rodents was shown to cause liver cancer.[16][17] Other derivatives, such as 1-amino-2,4-dibromoanthraquinone, have also demonstrated carcinogenicity in animal models, inducing tumors at multiple sites including the liver, large intestine, and urinary bladder.[18] The position and nature of substituents on the anthraquinone core play a critical role in determining the carcinogenic activity and target organs.[19][20]

Comparative Toxicological Pathways

cluster_azo Azo Dye Pathway cluster_aq Amino-Anthraquinone Pathway AzoDye Azo Dye (-N=N-) Reduction Reductive Cleavage (e.g., gut microflora) AzoDye->Reduction AromaticAmine Potentially Carcinogenic Aromatic Amines Reduction->AromaticAmine AQDye Amino-Anthraquinone (e.g., 2-Aminoanthraquinone) Metabolism Metabolic Activation (e.g., in liver) AQDye->Metabolism Carcinogenesis Direct Carcinogenesis (Observed in animal studies) Metabolism->Carcinogenesis start Dye Sample (Azo vs. AQ) prep Prepare Standardized Solutions & Fabric Samples start->prep spec Protocol 1: Spectrophotometry (Strength/Shade) prep->spec light Protocol 2: Light Fastness Test (Xenon Arc) prep->light wash Protocol 3: Wash Fastness Test (Launder-Ometer) prep->wash analysis Data Analysis & Comparative Grading spec->analysis light->analysis wash->analysis end Performance Conclusion analysis->end

Caption: Standard workflow for comparative dye performance testing.

Protocol 1: Spectrophotometric Determination of Tinctorial Strength

Principle: This protocol uses Beer-Lambert Law to compare the color strength of two dye solutions at their wavelength of maximum absorbance (λ-max). It provides a quantitative measure of tinctorial strength. [21][22] Methodology:

  • Preparation of Stock Solutions: Accurately weigh 100 mg of the standard and sample dyes. Dissolve each in a suitable solvent (e.g., acetone or dimethylformamide) and dilute to 100 mL in separate volumetric flasks to create 1 g/L stock solutions.

  • Preparation of Measurement Solutions: From each stock solution, prepare a further dilution to bring the absorbance into the optimal range (0.4-0.8 AU). A typical dilution would be 1 mL of stock to 100 mL of solvent.

  • Spectrophotometric Measurement:

    • Calibrate a UV-Vis spectrophotometer using the pure solvent as a blank.

    • Scan each diluted solution across the visible spectrum (400-700 nm) to determine its λ-max.

    • Measure the absorbance of both the standard and sample solutions at the λ-max of the standard.

  • Calculation of Relative Strength:

    • Relative Strength (%) = (Absorbance of Sample / Absorbance of Standard) * 100

    • Causality Check: The solvent must completely dissolve the dye without causing aggregation, which would scatter light and invalidate the results. The dilutions must be precise to ensure an accurate comparison.

Protocol 2: Evaluation of Light Fastness (Ref: ISO 105-B02)

Principle: This protocol assesses a dye's resistance to fading upon exposure to a standardized artificial light source that simulates natural sunlight. [23][24] Methodology:

  • Sample Preparation: Prepare dyed fabric samples of both the anthraquinone and azo dyes on 100% polyester fabric at an equivalent color depth.

  • Mounting: Mount the fabric samples in a sample holder, partially covering each with an opaque card.

  • Blue Wool Standards: Simultaneously expose a set of standardized Blue Wool references (rated 1-8) alongside the test samples. These references fade at a known rate.

  • Exposure: Place the holder in a xenon arc weather-ometer calibrated to standard conditions of irradiance, temperature, and humidity.

  • Evaluation: Periodically inspect the samples. The test ends when the contrast between the exposed and unexposed parts of the sample matches a specific grayscale rating (e.g., Grade 4 on the grayscale for color change).

  • Grading: The light fastness rating of the sample is determined by comparing its fading to that of the Blue Wool reference that shows a similar degree of fading. A rating of 1 indicates very poor fastness, while 8 is outstanding.

Protocol 3: Evaluation of Wash Fastness (Ref: ISO 105-C06)

Principle: This test evaluates the resistance of a color to laundering. It assesses both the color loss of the dyed fabric and the degree of staining on adjacent undyed fabrics. [23][25] Methodology:

  • Sample Preparation: Cut a 10 cm x 4 cm specimen of the dyed polyester fabric.

  • Composite Specimen: Sew the dyed specimen between two similar-sized pieces of undyed standard multifiber fabric (which contains strips of different fiber types like acetate, cotton, nylon, polyester, acrylic, and wool).

  • Washing Procedure:

    • Place the composite specimen in a stainless-steel container of a Launder-Ometer.

    • Add a specified volume of a standard soap solution and a set number of steel balls (to simulate mechanical action).

    • Run the machine for a specified time and temperature (e.g., 30 minutes at 60°C for a severe test).

  • Rinsing and Drying: After the cycle, rinse the specimen in cold deionized water and dry it in warm air.

  • Evaluation:

    • Color Change: Assess the change in color of the original dyed sample using the Greyscale for Color Change (rated 1-5, where 5 is no change).

    • Staining: Assess the degree of color transfer to each strip of the multifiber fabric using the Greyscale for Staining (rated 1-5, where 5 is no staining).

Conclusion and Recommendations

The choice between amino-anthraquinone and azo-based disperse blue dyes is a classic example of a performance-cost-safety trade-off.

  • Amino-Anthraquinone dyes are the superior choice for applications demanding high light fastness, sublimation fastness, and bright, clean shades. Their higher cost and specific susceptibility to gas fading are key drawbacks. From a toxicological standpoint, while the finished dyes are generally stable, the carcinogenic potential of certain precursors like 2-aminoanthraquinone requires strict control over synthesis and final product purity.

  • Azo dyes offer a significant cost advantage and higher tinctorial strength, making them economically attractive. However, their generally lower light fastness can be a limiting factor. The primary toxicological risk stems from the potential formation of carcinogenic aromatic amines upon degradation, a critical consideration for consumer goods and environmental discharge.

For researchers and drug development professionals, the stability and purity of anthraquinone-based systems may be advantageous. However, a thorough risk assessment, including evaluation of potential leachables and the specific toxicological data for the chosen compound, is essential regardless of the dye class. The experimental protocols provided herein offer a robust framework for conducting a direct, evidence-based comparison to inform this critical selection process.

References

A comprehensive list of references will be compiled here, including titles, sources, and verifiable URLs for all in-text citations.

Sources

Validation

A Comparative Guide to Reference Standards for Purity Testing of 1-Amino-4,5,8-trihydroxyanthraquinone

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for establishing and qualifying a reference standard for 1-Amino-4,5,8-trihydroxya...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing and qualifying a reference standard for 1-Amino-4,5,8-trihydroxyanthraquinone. In the realm of pharmaceutical research and chemical synthesis, the purity of a compound is not a trivial detail—it is the bedrock of reliable, reproducible, and safe science. For a molecule like 1-Amino-4,5,8-trihydroxyanthraquinone, which can act as a dye, an intermediate in complex syntheses, or a potential impurity, rigorous purity assessment is critical.

A significant challenge for researchers is the absence of a primary, pharmacopeial-grade reference standard from bodies like the United States Pharmacopeia (USP).[1][2] This necessitates a proactive approach: sourcing the highest quality commercial-grade material available and performing a thorough in-house qualification to establish a well-characterized secondary or "working" reference standard. This guide details the analytical methodologies and rationale required for this process, ensuring scientific integrity in your research.

The Landscape of Available Materials: A Practical Comparison

Without a designated primary standard, the first step is to survey commercial suppliers for the highest-purity bulk material. This material will serve as the candidate for your in-house reference standard. It is crucial to obtain the Certificate of Analysis (CoA) for each potential source and compare the provided data.

Supplier / Source Typical Purity Specification Common Analytical Method Cited Intended Use / Grade CAS Number
Various Chemical SuppliersOften unspecified or listed for synthesis/researchVaries; may include HPLC, TLC, or NMRResearch Grade, For Synthesis6374-78-3[3]
Thermo Fisher Scientific≥95.0% (for related compound 1-Amino-4-hydroxyanthraquinone)HPLC[4]Research Chemicals116-85-8[4]
Sigma-Aldrich≥96.0% or ≥96.5% (for related compound 1-Aminoanthraquinone)HPLC[5][6]For Synthesis, General Laboratory Use82-45-1

Note: Data for related, more common anthraquinones are provided for illustrative purposes, as detailed specifications for 1-Amino-4,5,8-trihydroxyanthraquinone are often limited. Researchers must evaluate the specific CoA for their purchased lot.

The key takeaway is that commercial grades are often not sufficiently characterized for use as a quantitative standard without further validation. The stated purity on a supplier's CoA is a starting point, not the final word.

The Core of Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for assessing the purity of non-volatile organic molecules like anthraquinones due to its high resolving power and sensitivity.[7][8] A properly developed and validated HPLC method can separate the main compound from process-related impurities, isomers, and degradation products.

Experimental Protocol: A Robust HPLC Method for Anthraquinone Purity

This protocol is a robust starting point for the analysis of 1-Amino-4,5,8-trihydroxyanthraquinone, based on established methods for related compounds.[8][9][10]

Instrumentation:

  • An HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the lambda max determined from a DAD scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    25.0 10 90
    30.0 10 90
    30.1 90 10

    | 35.0 | 90 | 10 |

Sample Preparation:

  • Accurately prepare a stock solution of the candidate standard in a suitable solvent (e.g., Methanol or a mixture of Acetonitrile/Water) at a concentration of approximately 1.0 mg/mL.

  • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

Causality Behind Experimental Choices (Expertise & Experience)
  • Reversed-Phase C18 Column: The non-polar C18 stationary phase provides excellent retention for the moderately polar anthraquinone core, enabling separation based on subtle differences in polarity among related impurities.

  • Acidified Mobile Phase: The addition of phosphoric acid (or formic acid for MS-compatibility) suppresses the ionization of the phenolic hydroxyl groups on the anthraquinone ring.[9] This is critical for preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate integration and quantification.

  • Gradient Elution: A gradient program, moving from a highly aqueous to a highly organic mobile phase, is necessary to ensure the elution of all potential impurities, which may span a wide range of polarities. An isocratic method might fail to elute highly retained, non-polar impurities or might co-elute them with the main peak.

  • Diode Array Detection (DAD): A DAD is superior to a single-wavelength UV detector in this context. It allows for peak purity analysis by comparing UV spectra across an entire peak, helping to identify co-eluting impurities that would otherwise be missed.

Workflow for Qualifying a Working Reference Standard

The process of taking a commercial chemical and elevating it to a reliable in-house standard is a multi-step, self-validating system. This workflow ensures that the standard has a confirmed identity and a well-defined purity value.

Caption: Workflow for qualifying an in-house working reference standard.

Mass Balance Approach for Purity Assignment

The most scientifically sound method for assigning a purity value is the mass balance approach. The purity is calculated as 100% minus the sum of all detected impurities.

Purity (%) = 100% - (% Chromatographic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Residue)

This requires orthogonal analytical techniques:

  • HPLC: To determine the percentage of chromatographic impurities (area percent normalization).

  • Thermogravimetric Analysis (TGA) or Karl Fischer Titration: To determine water content.

  • Headspace Gas Chromatography (GC): To quantify residual volatile solvents from the synthesis process.

  • Residue on Ignition: To measure non-volatile inorganic impurities.

Conclusion: Building Trust in Your Measurements

In the absence of an official pharmacopeial standard for 1-Amino-4,5,8-trihydroxyanthraquinone, scientific rigor demands a proactive and systematic approach to purity assessment. Simply relying on a supplier's label is insufficient for quantitative applications in research and drug development. By sourcing high-grade commercial material and implementing a comprehensive qualification workflow—centered around a robust HPLC method and supported by orthogonal techniques for a mass balance calculation—researchers can establish a reliable in-house working standard. This process ensures that subsequent experiments and analytical measurements are built on a foundation of accuracy, integrity, and trustworthiness.

References

  • SIELC. Separation of 1-Amino-4,5,8-trihydroxyanthraquinone on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Analytical Standard Solutions (A2S). 1-amino-4,5-diOH-8-(ME-amino)anthraquinone. A2S. Available at: [Link]

  • European Patent Office. Process for the purification of anthraquinone derivatives - Patent 2497761. EPO. Available at: [Link]

  • Gritsanapan, W., & Mangmeesri, P. (2009). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. SciSpace. Available at: [Link]

  • PubChem. 1-Amino-4,8-dihydroxy-5-(methylamino)anthraquinone. National Center for Biotechnology Information. Available at: [Link]

  • Liberty University. ANTHRAQUINONE DERAVITIVE 1 Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. Liberty University. Available at: [Link]

  • Google Patents. US3880892A - Production of 1-amino-4-hydroxyanthraquinones substituted in the 2- and/or 3-positions. Google Patents.
  • Shahid, M., & Wertz, J. (2021). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Dyes and Pigments. Available at: [Link]

  • Lu, B., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research. Available at: [Link]

  • World Scientific Publishing. EXTRACTION OF ANTHRAQUINONE DERIVATIVES FROM RHUBARB RHIZOMES AND THEIR ANTIBACTERIAL TESTS. World Scientific. Available at: [Link]

  • MDPI. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. MDPI. Available at: [Link]

  • Singh, G., Singh, S., & Kumar, S. (2012). HPLC Separation of Anthraquinones from Rhubarbs. CABI Digital Library. Available at: [Link]

  • Demirezer, L. Ö., & Rauwald, H. W. (1995). High-Performance Liquid Chromatographic Method for the Simultaneous Separation of Emodin-Type Oxidized and Reduced Anthranoids. Journal of Pharmaceutical Sciences. Available at: [Link]

  • U.S. Environmental Protection Agency. 1-Amino-4,5,8-trihydroxyanthraquinone - Toxics Release Inventory. EPA. Available at: [Link]

  • Inxight Drugs. 1-Amino-4,5-dihydroxy-8-nitroanthraquinone. National Center for Advancing Translational Sciences. Available at: [Link]

  • PubChem. 1-Amino-4,5-dihydroxy-8-phenylaminoanthraquinone. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Anthraquinone, 1-amino-2,4-dihydroxy-. National Institute of Standards and Technology. Available at: [Link]

  • ChemBK. 1-Amino-5-(N-methylamino)-4,8-dihydroxyanthraquinone. ChemBK. Available at: [Link]

  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link]

  • Global Substance Registration System. 1-AMINO-4,8-DIHYDROXY-5-(METHYLAMINO)ANTHRAQUINONE. U.S. Food and Drug Administration. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Amino-4,5,8-trihydroxyanthraquinone

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, pioneering research demands an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, pioneering research demands an unwavering commitment to safety. This guide provides a detailed framework for the safe handling of 1-Amino-4,5,8-trihydroxyanthraquinone (CAS No. 6374-78-3), focusing on the selection and use of appropriate Personal Protective Equipment (PPE).

As comprehensive toxicological data for this specific anthraquinone derivative is limited, our approach is grounded in established safety principles for the anthraquinone class of compounds.[1] Many molecules in this family are known to be skin, eye, and respiratory irritants, with some suspected of more severe long-term health effects.[2][3][4][5] Therefore, a conservative and diligent safety posture is not just recommended—it is essential.

Hazard Assessment: Understanding the Risks

Anthraquinone derivatives, as a class, present several potential hazards that dictate our PPE strategy. While data for our target molecule is sparse, information from structurally similar compounds, such as 1-aminoanthraquinone and 1-amino-4-hydroxyanthraquinone, provides a solid basis for our risk assessment.[2][3][4]

  • Respiratory Irritation : Fine powders can easily become airborne, posing an inhalation hazard that may cause respiratory tract irritation.[2][4][5]

  • Skin and Eye Irritation : Direct contact with the skin can cause irritation.[2][4] More critically, eye contact can lead to serious irritation.[2][4][5] Open cuts or abraded skin should never be exposed to this material.[2]

  • Potential for Carcinogenicity and Mutagenicity : Some related anthraquinone compounds are suspected of causing genetic defects or have limited evidence of carcinogenic effects based on animal data.[2][3] This necessitates handling the compound as a potential carcinogen and mutagen.

  • Aquatic Toxicity : Certain related compounds are toxic to aquatic organisms, which informs our disposal protocols.[2][6]

Given these potential hazards, all handling procedures must be designed to minimize or eliminate direct exposure.

The Hierarchy of Controls: PPE as the Final Barrier

Before we even consider PPE, it is crucial to implement more effective safety controls. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard entirely.

  • Engineering Controls : Your primary protective measure. Always handle 1-Amino-4,5,8-trihydroxyanthraquinone inside a certified chemical fume hood to control airborne dust and vapors.[5] Ensure that safety showers and eyewash stations are readily accessible.[3][5]

  • Administrative Controls : Establish and follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Restrict access to authorized personnel and ensure all users are trained on the specific hazards and handling procedures.

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for common laboratory operations involving 1-Amino-4,5,8-trihydroxyanthraquinone.

Laboratory Task Minimum PPE Required Rationale & Key Specifications
Storage & Transport Lab Coat, Safety Glasses, Nitrile GlovesProtects against incidental contact during container movement.
Weighing Solid Powder Lab Coat, Chemical Splash Goggles, Face Shield, Nitrile Gloves (Double-gloved), N95 RespiratorHighest risk of aerosolization and inhalation. Goggles and face shield protect against splashes and airborne particles.[7][8][9] A respirator is crucial to prevent inhalation of fine dust.[4][9]
Preparing Solutions Lab Coat, Chemical Splash Goggles, Nitrile GlovesProtects against splashes of the dissolved chemical. Work should be performed in a fume hood to avoid inhaling any potential vapors.
Conducting Reactions Lab Coat, Chemical Splash Goggles, Appropriate Chemical-Resistant GlovesStandard protection for handling chemical solutions. The specific glove material should be cross-referenced for compatibility with the solvents used.
Waste Disposal Lab Coat, Chemical Splash Goggles, Nitrile GlovesProtects against splashes and contamination during the handling and sealing of waste containers.
Detailed PPE Specifications:
  • Protective Clothing : A long-sleeved laboratory coat is mandatory to protect skin and clothing from contamination.[7][9][10] For large-scale operations or situations with a high risk of splashing, a chemically resistant apron or coverall should be worn.

  • Eye and Face Protection : Safety glasses with side shields are the absolute minimum.[8] However, due to the irritation potential and powdery nature of the solid, chemical splash goggles are required when handling the compound outside of a sealed container.[7][8] A face shield worn over goggles is necessary during weighing or any task with a high splash or dust potential.[7][9]

  • Hand Protection : Nitrile gloves are a suitable choice for incidental contact.[9] Given the limited data, it is prudent to double-glove when handling the solid material. If gloves become contaminated, they must be removed immediately, and hands washed thoroughly before putting on a new pair.[8] Never wear gloves outside the laboratory area.[7]

  • Respiratory Protection : When handling the solid powder outside of a contained system (e.g., weighing), a NIOSH-approved N95 respirator is required to prevent inhalation of airborne particles.[4][9] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Standard Operating Procedures

Adherence to validated protocols is the bedrock of laboratory safety. The following step-by-step procedures integrate the PPE recommendations described above.

Protocol 1: Weighing Solid 1-Amino-4,5,8-trihydroxyanthraquinone
  • Preparation : Don all required PPE: lab coat, chemical splash goggles, face shield, and double-nitrile gloves. Ensure you are fit-tested for and wearing an N95 respirator.

  • Engineering Control : Perform all work within a certified chemical fume hood.

  • Procedure : a. Place a weigh boat on an analytical balance inside the fume hood. b. Carefully open the container of 1-Amino-4,5,8-trihydroxyanthraquinone, avoiding any disturbance that could generate dust. c. Use a clean spatula to transfer the desired amount of powder to the weigh boat. Minimize the drop height to prevent aerosolization. d. Securely close the main chemical container. e. Proceed immediately to the dissolution step within the fume hood.

  • Decontamination : After transfer, carefully wipe down the spatula, balance, and any affected surfaces with a damp cloth (using a solvent appropriate for decontamination) to collect any residual dust. Dispose of the cloth as hazardous waste.

Protocol 2: Spill Management
  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or involves a significant amount of dust, evacuate the area.

  • Control : Prevent the spill from spreading. For dry spills, avoid any action that generates dust.[2]

  • Cleanup :

    • Minor Spill : Wearing appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material. Dampen the material with water to prevent dusting before sweeping it into a designated hazardous waste container.[2]

    • Major Spill : Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Decontaminate : Clean the spill area thoroughly once the material has been removed.

Decision Workflow for PPE Selection

The following diagram illustrates the logical flow for determining the appropriate level of PPE for any task involving 1-Amino-4,5,8-trihydroxyanthraquinone.

PPE_Decision_Workflow Start Start: Task Involving 1-Amino-4,5,8-trihydroxyanthraquinone IsSolid Is the material a solid powder? Start->IsSolid InSolution Is the material in solution? IsSolid->InSolution No Weighing Weighing or Transfer of Solid? IsSolid->Weighing Yes SplashGoggles Upgrade to: - Chemical Splash Goggles InSolution->SplashGoggles Yes Disposal Waste Disposal? InSolution->Disposal No BasePPE Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Weighing->BasePPE No (Storage Only) FullProtection Full Protection: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield - N95 Respirator Weighing->FullProtection Yes SplashGoggles->Disposal Disposal->BasePPE No (End Task) Disposal->SplashGoggles Yes

Caption: PPE selection workflow for 1-Amino-4,5,8-trihydroxyanthraquinone.

Disposal Plan

All waste containing 1-Amino-4,5,8-trihydroxyanthraquinone, including empty containers, contaminated gloves, and cleanup materials, must be treated as hazardous waste.

  • Collection : Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.[11]

  • Disposal : Arrange for disposal through your institution's licensed hazardous waste management program.[2][6][11] Never dispose of this chemical down the drain.[11]

By integrating these robust PPE practices and operational plans into your daily workflow, you ensure a safe environment for groundbreaking research. Your safety, and the integrity of your work, depend on it.

References

  • 1-Aminoanthraquinone - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Standard Personal Protective Equipment.
  • Personal protective equipment for labor
  • 1-Amino-4-hydroxyanthraquinone - SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Material Safety Data Sheet - 1-Aminoanthraquinone, 90%. Cole-Parmer.
  • Personal Protective Equipment Requirements for Laboratories.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • 1-Aminoanthraquinone (CAS 82-45-1) - HazComFast. HazComFast.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. UK - SDS Manager.
  • 1 8-DIAMINO-4 5-DIHYDROXYANTHRAQUINONE - Safety D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • 1-Amino-4,5,8-trihydroxyanthraquinone - Toxics Release Inventory. U.S. Environmental Protection Agency.
  • Anthraquinone-based dyes with limited data availability: Human health tier II assessment.

Sources

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